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  • Product: 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine
  • CAS: 501902-81-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine

Executive Summary In the landscape of modern medicinal chemistry, fluorinated heteroaromatics serve as foundational pillars for rationally designed therapeutics. As of 2026, 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated heteroaromatics serve as foundational pillars for rationally designed therapeutics. As of 2026, 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine (CAS: 501902-81-4) has emerged as a highly privileged building block, particularly in Fragment-Based Drug Discovery (FBDD) and the synthesis of targeted kinase inhibitors.

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, structural causality, and synthetic methodologies associated with this compound. Designed for application scientists and drug development professionals, this guide bridges the gap between theoretical molecular modeling and bench-level execution, ensuring that every protocol is grounded in self-validating logic.

Chemical Identity & Physicochemical Properties

To leverage 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine effectively in a synthetic pipeline, one must first understand its quantitative parameters. The table below summarizes its core metrics, derived from verified chemical databases , and explains the causality behind why these properties make it an ideal pharmacophore.

PropertyValueCausality / Significance in Drug Design
Chemical Formula C9H7F2N3Optimal low molecular weight for fragment-based drug discovery (FBDD).
Molecular Weight 195.17 g/mol High ligand efficiency; leaves ample molecular weight "budget" for further derivatization.
Monoisotopic Mass 195.0608 DaCrucial for exact mass identification via HRMS during in-process synthetic controls.
CAS Registry Number 501902-81-4Unique identifier for sourcing, compliance, and regulatory documentation.
XlogP (Predicted) ~1.7Ideal lipophilicity for membrane permeability without excessive hydrophobic trapping.
H-Bond Donors 2Enables critical bidentate interactions with kinase hinge region backbones.
H-Bond Acceptors 3Facilitates secondary electrostatic interactions within the ATP-binding pocket.

Structural Analysis & Causality in Drug Design

The utility of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine is not accidental; it is a product of precise stereoelectronic engineering.

The Stereoelectronic Role of the 2,5-Difluorophenyl Ring

Fluorine is highly electronegative yet sterically compact (van der Waals radius 1.47 Å). The substitution pattern on the phenyl ring drives two critical phenomena:

  • Conformational Twisting: The ortho-fluorine (2-position) creates a deliberate steric and electrostatic clash with the C4-H of the pyrazole ring. This forces the phenyl ring to adopt a non-coplanar, twisted dihedral angle relative to the pyrazole. Because kinase ATP-binding pockets are three-dimensional and often require ligands to navigate narrow selectivity pockets, this pre-organized twist drastically reduces the entropic penalty of binding.

  • Metabolic Shielding: The 5-fluoro substitution blocks primary sites of oxidative metabolism (typically mediated by hepatic CYP450 enzymes), thereby increasing the biological half-life of the downstream drug candidate. Furthermore, the electron-withdrawing nature of the fluorines lowers the pKa of the pyrazole NH, making it a stronger, more effective hydrogen bond donor.

The 3-Amino-1H-Pyrazole Motif

The 3-amino-1H-pyrazole core is a classic "hinge-binding" motif. In the active site of kinases (such as Aurora kinases or JAK), the pyrazole NH and the adjacent amino group form a robust bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region .

Synthetic Methodology & Self-Validating Protocols

The synthesis of 3-amino-5-arylpyrazoles typically proceeds via a Knorr-type cyclocondensation of an aroylacetonitrile with hydrazine.

Logical Workflow of Synthesis

SynthWorkflow A 2,5-Difluorobenzoic Acid (Starting Material) B Activation & Coupling (CDI, MeCN, n-BuLi) A->B Step 1 C 3-(2,5-Difluorophenyl)-3-oxopropanenitrile (Intermediate) B->C D Cyclocondensation (NH2NH2·H2O, EtOH, Reflux) C->D Step 2 E 5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine (Final Product) D->E

Synthetic workflow for 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine via aroylacetonitrile.

Step-by-Step Experimental Protocol

Step 1: Preparation of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

  • Procedure: Dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0 °C to activate the carboxylic acid. Stir for 2 hours. In a separate flask, cool a solution of acetonitrile (1.5 eq) in THF to -78 °C and treat with n-Butyllithium (1.5 eq) to form the lithiated acetonitrile species. Slowly transfer the activated acyl imidazole solution into the lithiated acetonitrile at -78 °C. Allow to warm to room temperature over 4 hours.

  • Causality: CDI is chosen over thionyl chloride to prevent the formation of highly reactive, volatile acid chlorides that can lead to over-addition. The low temperature (-78 °C) is critical to stabilize the acetonitrile anion and prevent self-condensation.

  • Self-Validating Check: Monitor via LC-MS. The assay is only valid to proceed when the starting material mass (m/z 157 [M-H]-) disappears and the intermediate mass (m/z 180 [M-H]-) exceeds 95% relative abundance. If unreacted acid remains, quench a small aliquot with methanol to confirm the presence of the methyl ester, indicating incomplete anion attack.

Step 2: Cyclocondensation to the Pyrazole

  • Procedure: Dissolve the crude 3-(2,5-difluorophenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Reflux the mixture at 80 °C for 6 hours.

  • Causality: Acetic acid acts as a catalyst by protonating the carbonyl oxygen, making it more electrophilic for the initial nucleophilic attack by hydrazine. Refluxing drives the subsequent dehydration step to close the aromatic pyrazole ring.

  • Self-Validating Check: The cyclocondensation relies on complete dehydration. Analyze the reaction mixture via LC-MS. If a mass of m/z 213 (M+H2O) persists, it indicates the presence of the uncyclized hydrazone intermediate. The protocol dictates extending the reflux time and adding an additional 0.05 eq of acetic acid to drive the equilibrium toward the final aromatic product (m/z 196 [M+H]+).

Pharmacological Logic & Kinase Inhibition

When integrated into larger molecular scaffolds, 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine acts as the primary anchor within the kinase active site.

KinasePathway A 5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine (Pharmacophore) B ATP-Binding Pocket (Hinge Region Interaction) A->B C Kinase Inhibition (e.g., Aurora/JAK) B->C D Blockade of Phosphorylation (Substrate Level) C->D E Cell Cycle Arrest / Apoptosis (Phenotypic Outcome) D->E

Logical relationship of pyrazole-3-amine pharmacophore in kinase inhibition.

In Vitro Kinase Assay Protocol (Validation)

To validate the biological utility of derivatives synthesized from this building block, a standard FRET-based kinase assay is employed.

  • Procedure: Incubate the purified recombinant kinase (e.g., Aurora A) with the synthesized pyrazole derivative in a buffer containing ATP (at the enzyme's specific Km​ value) and a fluorescently labeled peptide substrate. Read the fluorescence emission ratio (e.g., 520 nm / 495 nm) after 60 minutes.

  • Self-Validating Check: Every assay plate must include Staurosporine as a positive control. The assay is mathematically invalidated if the Staurosporine IC50 deviates from its historical baseline (typically 1-10 nM). This ensures that the ATP concentration, enzyme viability, and buffer pH are perfectly calibrated, guaranteeing that the IC50 generated for the pyrazole derivative is absolute and trustworthy.

References

  • PubMed Central (PMC), NIH - Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. URL:[Link]

  • PubChemLite - Explore Chemical Structures and Isomeric Data for C9H7F2N3. Université du Luxembourg / PubChem. URL:[Link]

Exploratory

Whitepaper: Molecular Weight and Physicochemical Characteristics of Difluorophenyl Pyrazoles in Drug Discovery

Executive Overview Difluorophenyl pyrazoles represent a highly privileged scaffold in modern medicinal chemistry and agrochemical development. The strategic incorporation of a difluorophenyl moiety onto a pyrazole core f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Difluorophenyl pyrazoles represent a highly privileged scaffold in modern medicinal chemistry and agrochemical development. The strategic incorporation of a difluorophenyl moiety onto a pyrazole core fundamentally alters the molecule's physicochemical landscape. As a Senior Application Scientist, I have structured this technical guide to explore the molecular weight distribution, lipophilicity, and stereoelectronic properties of these compounds, detailing how these characteristics drive structure-activity relationships (SAR) and dictate our experimental validation workflows.

Molecular Architecture and Physicochemical Profiling

The baseline molecular weight (MW) of a simple unsubstituted difluorophenyl pyrazole, such as 3-(2,4-difluorophenyl)-1H-pyrazole, is 180.15 g/mol [1]. However, functionalization for target engagement typically increases the MW into the optimal "drug-like" space (300–450 g/mol ). For instance,2 has a MW of 224.16 g/mol [2].

The addition of two fluorine atoms significantly modulates the physicochemical profile:

  • Lipophilicity and Permeability: Fluorine substitution enhances lipophilicity. The predicted LogP for the 2,3-difluoro carboxylic acid derivative is ~1.8, which favors oral bioavailability and membrane permeation[2].

  • Acid-Base Properties: The electron-withdrawing nature of the difluorophenyl group inductively lowers the pKa of adjacent ionizable groups. Carboxylic acid derivatives typically exhibit a pKa of ~4–5, ensuring moderate aqueous solubility at physiological pH[2].

  • Metabolic Stability: The strong C–F bonds block cytochrome P450-mediated oxidation at the substituted positions, shifting clearance mechanisms toward renal excretion[2]. Furthermore, in complex biomimetic systems like tetranuclear manganese models of the Oxygen Evolving Complex, the use of 3-(2,6-difluorophenyl)pyrazole prevents unwanted intramolecular C–H oxygenation, stabilizing transient metal-oxo intermediates[3].

Table 1: Physicochemical Properties of Key Difluorophenyl Pyrazoles

CompoundMolecular FormulaMolecular Weight ( g/mol )Target / ApplicationKey Physicochemical Feature
3-(2,4-Difluorophenyl)-1H-pyrazole C9H6F2N2180.15Building BlockHigh volatility, low baseline MW
1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid C10H6F2N2O2224.16COX-2 Inhibitor ScaffoldpKa ~4–5, LogP ~1.8
CID2745687 C17H19F2N5O2S395.43GPR35 AntagonistHigh TPSA, optimal for GPCR binding
Difluorophenyl Pyrazole Chalcones Variable350–450Antifungal / Anti-inflammatoryExtended conjugation, highly lipophilic

Structure-Activity Relationships and Mechanistic Pathways

The physicochemical traits of difluorophenyl pyrazoles directly dictate their pharmacodynamics. The difluorophenyl ring is highly adept at occupying hydrophobic pockets within enzyme active sites. For example, in silico models predict that 1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid inhibits COX-2 with an IC50 of ~0.8 μM, outperforming non-fluorinated analogs by twofold due to enhanced hydrophobic interactions[2].

In the realm of G-protein coupled receptors (GPCRs), the derivative 4 (MW: 395.43 g/mol ) serves as a potent antagonist of the orphan receptor GPR35[4]. The precise molecular weight and topological polar surface area (TPSA) of CID2745687 allow it to effectively block GPR35 activation, modulating downstream Gi/o protein signaling and β-arrestin recruitment.

G DFP Difluorophenyl Pyrazole (e.g., CID2745687) GPR35 GPR35 Receptor DFP->GPR35 Antagonizes Gi Gi/o Protein Pathway GPR35->Gi Blocks activation BetaArr β-Arrestin Recruitment GPR35->BetaArr Inhibits cAMP cAMP Production (Inhibited) Gi->cAMP Restores levels

Mechanism of GPR35 modulation by difluorophenyl pyrazole derivatives.

Furthermore, expanding the core into5 yields compounds with profound antifungal, anti-inflammatory, and antioxidant activities[5]. The extended conjugation network, combined with the lipophilic difluorophenyl ring, facilitates penetration through rigid fungal cell walls.

Self-Validating Experimental Protocols

To harness these physicochemical properties, researchers must employ rigorous, self-validating workflows. Below is a standardized protocol for the synthesis and physicochemical validation of a difluorophenyl pyrazole core.

Protocol: Synthesis and Physicochemical Validation of Difluorophenyl Pyrazoles

  • Objective: Synthesize a functionalized difluorophenyl pyrazole and empirically validate its molecular weight and pKa.

  • Causality & Design: We utilize the Hantzsch pyrazole synthesis because it enables the regioselective condensation of 1,3-diketones with difluorophenylhydrazines. Subsequent LC-MS and potentiometric titrations are mandatory to confirm that the exact mass and ionization profile align with the theoretical physicochemical parameters required for biological assays.

Step-by-Step Methodology:

  • Regioselective Cyclization:

    • Action: Dissolve 1.0 equivalent of the chosen 1,3-diketone and 1.1 equivalents of (2,4-difluorophenyl)hydrazine hydrochloride in anhydrous ethanol. Reflux for 4–6 hours.

    • Causality: Ethanol acts as a protic solvent that facilitates the initial imine formation and subsequent cyclization. The slight stoichiometric excess of hydrazine ensures complete consumption of the diketone, preventing complex downstream purification.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active diketone spot serves as an internal checkpoint for reaction completion.

  • Isolation and Purification:

    • Action: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash column chromatography.

    • Causality: Immediate neutralization prevents acid-catalyzed degradation or rearrangement of the newly formed pyrazole ring during solvent evaporation.

  • Molecular Weight Confirmation (LC-MS):

    • Action: Analyze the purified product using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) in positive ion mode.

    • Self-Validation: For a target like 3-(2,4-difluorophenyl)-1H-pyrazole, the presence of an [M+H]+ peak at m/z 181.15 (matching the theoretical monoisotopic mass of 180.15 g/mol ) confirms the molecular weight[1]. The isotopic distribution must strictly align with a halogenated compound lacking chlorine or bromine.

  • Physicochemical Profiling (pKa Determination):

    • Action: Conduct a potentiometric titration using a methanol/water co-solvent system. Extrapolate the data to 100% aqueous conditions using the Yasuda-Shedlovsky extrapolation method.

    • Causality: Due to the lipophilicity (LogP ~1.8) of difluorophenyl pyrazoles[2], aqueous precipitation during titration is a risk. The co-solvent system ensures homogeneity, while the extrapolation mathematically guarantees an accurate physiological pKa value.

Workflow Step1 1,3-Diketone + Difluorophenylhydrazine Step2 Cyclization (Ethanol, Reflux) Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Step4 LC-MS & NMR (MW Validation) Step3->Step4 Step5 Physicochemical Assays (LogP, pKa) Step4->Step5

Step-by-step synthetic and physicochemical validation workflow.

Conclusion

The difluorophenyl pyrazole class exemplifies how precise structural modifications—specifically the introduction of fluorine atoms—can fine-tune molecular weight, lipophilicity, and metabolic stability. By adhering to strict, self-validating synthetic and analytical protocols, drug development professionals can leverage these physicochemical characteristics to design highly potent, metabolically robust therapeutics ranging from COX-2 inhibitors to GPCR antagonists.

References

  • 1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid - Vulcanchem: Physicochemical Characteristics | Vulcanchem |
  • 474707-70-5 | 3-(2,4-Difluorophenyl)-1h-pyrazole | ChemScene |
  • Intramolecular C–H and C–F Bond Oxygenation by Site-Differentiated Tetranuclear Manganese Models of the OEC | NIH PMC |
  • CID2745687 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY |
  • Synthesis and Pharmacological Screening of Difluorophenyl Pyrazole Chalcone Conjugates as Antifungal, Anti-Inflammatory, and Antioxidant Agents | Semantic Scholar |

Sources

Foundational

Predictive Pharmacokinetics and Bioavailability Profiling of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine

Executive Summary The transition of a small molecule from a biochemical hit to an orally bioavailable lead is dictated by its physicochemical properties. 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine represents a highly opti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from a biochemical hit to an orally bioavailable lead is dictated by its physicochemical properties. 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine represents a highly optimized molecular scaffold, combining the privileged pyrazole core with a strategically fluorinated phenyl ring. This whitepaper provides an in-depth technical analysis of the compound's predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By synthesizing in silico predictions with self-validating in vitro experimental workflows, we establish a mechanistic framework for understanding how the 2,5-difluoro substitution drives oral bioavailability, metabolic stability, and membrane permeation.

Structural Rationale and Mechanistic Causality

The pharmacokinetic viability of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine is not accidental; it is the direct result of precision molecular engineering.

The Pyrazole-3-amine Scaffold

Heterocycles are fundamental to modern drug design, serving as tools to manipulate polarity, lipophilicity, and hydrogen-bonding capacity (1)[1]. The 1H-pyrazol-3-amine core provides essential hydrogen bond donors and acceptors (via the primary amine and pyrazole nitrogens) that facilitate target engagement (e.g., kinase hinge regions). However, unprotected amines often suffer from poor permeability due to high basicity.

The 2,5-Difluorophenyl Moiety

To counteract the polarity of the pyrazole core, the 2,5-difluorophenyl group acts as a critical pharmacokinetic modulator. Approximately 20–25% of pharmaceutical drugs contain strategically incorporated fluorine atoms because fluorine significantly impacts lipophilicity and improves the bioavailability of orally administered drugs (2)[2].

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidation. Fluorination reduces the molecule's susceptibility to metabolic degradation by liver enzymes, preventing oxidation and prolonging the half-life (3)[3].

  • pKa Modulation: The extreme electronegativity of the fluorine atoms exerts an inductive pull that decreases the pKa of the adjacent pyrazole-amine system, ensuring a higher fraction of the un-ionized species at physiological pH (7.4), which is a prerequisite for passive transcellular diffusion.

Fluorine_Effect F_Subst 2,5-Difluoro Substitution Lipophilicity Increased Lipophilicity (Optimal LogP) F_Subst->Lipophilicity Metabolism Steric/Electronic Shielding (CYP450 Evasion) F_Subst->Metabolism pKa Modulated pKa (Amine Basicity Drop) F_Subst->pKa Bioavailability Enhanced Oral Bioavailability (High AUC, Long t1/2) Lipophilicity->Bioavailability Higher GI Absorption Metabolism->Bioavailability Reduced First-Pass pKa->Bioavailability Reduced Trapping

Figure 1: Mechanistic causality of 2,5-difluoro substitution on pyrazole pharmacokinetics.

In Silico ADME Predictions

Before initiating resource-intensive in vivo studies, computational modeling is utilized to triage compounds. The oral bioavailability of pyrazole derivatives is reliably predicted using platforms like the SwissADME server, which analyzes physicochemical properties including lipophilicity, size, polarity, solubility, saturation, and flexibility (4)[4].

The quantitative data below summarizes the predicted profile for 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine:

Table 1: Predicted Physicochemical Properties

ParameterValueMechanistic Implication
Molecular Weight 195.17 g/mol Well below the 500 Da threshold; favors rapid passive diffusion.
LogP (Consensus) ~1.85Optimal lipophilicity (1 < LogP < 3) for gastrointestinal (GI) absorption.
TPSA 54.70 Ų< 140 Ų indicates excellent membrane permeability; < 90 Ų suggests BBB penetration.
H-Bond Donors 3≤ 5; complies strictly with Lipinski's Rule of 5.
H-Bond Acceptors 3≤ 10; minimizes desolvation energy penalties during membrane transit.
Rotatable Bonds 1Low flexibility reduces the entropic penalty upon target binding.

Table 2: Predicted Pharmacokinetic Profile

PropertyPredictionRationale
GI Absorption HighDriven by optimal LogP and low Topological Polar Surface Area (TPSA).
BBB Permeation YesHigh lipophilicity of the difluorophenyl ring facilitates CNS access.
CYP450 Inhibition Low/ModerateSteric shielding by ortho/meta fluorine atoms prevents active site coordination.
Lipinski Violations 0Represents a highly drug-like chemical space.

Experimental Validation Workflows

To transition from in silico predictions to empirical certainty, the following self-validating experimental protocols must be executed. These workflows are designed to isolate specific pharmacokinetic variables while utilizing internal controls to guarantee data integrity.

ADME_Workflow InSilico In Silico Profiling (SwissADME) Synthesis Compound Synthesis & Purification InSilico->Synthesis Target Triage PAMPA Permeability Assay (PAMPA) Synthesis->PAMPA HLM Metabolic Stability (HLM/RLM) Synthesis->HLM PK In Vivo PK (Oral Bioavailability) PAMPA->PK High Permeability HLM->PK Low Clearance

Figure 2: Predictive to experimental workflow for validating pyrazole oral bioavailability.

Protocol 1: High-Throughput PAMPA (Passive Permeability)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active efflux (e.g., P-glycoprotein). Because 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine is predicted to absorb passively, this assay directly validates the in silico TPSA and LogP calculations.

Self-Validating Mechanism: The inclusion of Verapamil (high permeability) and Ranitidine (low permeability) as internal standards on every 96-well plate ensures that the artificial lipid membrane integrity is independently validated for each run. If the controls fail their historical thresholds, the plate is rejected.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine in DMSO to a 10 mM stock, then dilute to 10 µM in PBS (pH 7.4) to form the donor solution.

  • Membrane Coating: Apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the PVDF membrane filter of the acceptor plate to simulate the enterocyte lipid bilayer.

  • Assembly & Incubation: Add 300 µL of the donor solution to the donor plate. Place the acceptor plate (containing 300 µL of fresh PBS) on top. Incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and extract 50 µL from both donor and acceptor wells. Analyze via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation. A Papp​>10×10−6 cm/s confirms high GI absorption potential.

Protocol 2: Hepatic Microsomal Stability (HLM)

Causality: While PAMPA confirms the drug can enter the bloodstream, HLM assays determine if the drug will survive the liver's first-pass metabolism. This tests the hypothesis that the 2,5-difluoro substitution effectively shields the molecule from CYP450 oxidation.

Self-Validating Mechanism: Concurrent incubation with Testosterone (a known CYP3A4 substrate) and Diclofenac (a CYP2C9 substrate) acts as a positive control system. Rapid clearance of these controls verifies the enzymatic viability and NADPH dependency of the microsomal batch.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.

  • Pre-Incubation: Mix the compound with HLM (final protein concentration 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality of quenching: Cold organic solvent instantly denatures CYP enzymes, halting metabolism at precise time points.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation: Plot the natural log of % remaining versus time to calculate the elimination rate constant ( k ). Derive intrinsic clearance ( CLint​ ) using the formula: CLint​=(k/protein concentration)×1000 .

Conclusion

The predictive pharmacokinetic profile of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine highlights it as a highly promising lead compound. The strategic incorporation of the 2,5-difluorophenyl moiety fundamentally optimizes the pyrazole core, driving favorable lipophilicity, lowering amine basicity, and providing robust steric shielding against hepatic clearance. By coupling in silico SwissADME predictions with rigorous, self-validating in vitro assays (PAMPA and HLM), drug development professionals can confidently advance this scaffold toward in vivo efficacy and safety models.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: PMC - NIH URL
  • Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study Source: PMC - NIH URL
  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity Source: Research and Reviews URL
  • Source: IJCRT.

Sources

Exploratory

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) of Fluorinated Pyrazole Amines in Targeted Therapeutics

Executive Summary The integration of fluorine into heterocyclic scaffolds has revolutionized modern drug discovery. Among these privileged structures, fluorinated pyrazole amines (FPAs) have emerged as highly versatile p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into heterocyclic scaffolds has revolutionized modern drug discovery. Among these privileged structures, fluorinated pyrazole amines (FPAs) have emerged as highly versatile pharmacophores, particularly in the design of targeted kinase inhibitors (e.g., ERK1/2, JNK2/3, and TRK). This whitepaper provides a comprehensive analysis of the Structure-Activity Relationship (SAR) of FPAs. By bridging synthetic methodologies, stereoelectronic principles, and biochemical profiling, we elucidate the causality behind experimental design choices and provide self-validating protocols for the optimization of next-generation therapeutics.

The Rationale: Why Fluorinated Pyrazole Amines?

The pyrazole amine scaffold is inherently amphoteric. The acidic –NH group can donate a proton, while the sp²-hybridized nitrogen acts as a proton acceptor, making it an ideal candidate for interacting with the ATP-binding hinge region of kinases. However, unsubstituted pyrazole amines are highly susceptible to oxidative metabolism and off-target promiscuity.

The strategic introduction of fluorine—either as a single atom (–F) or a trifluoromethyl group (–CF₃)—fundamentally alters the molecule's physicochemical profile[1].

Causality of Fluorine Substitution:
  • Steric Mimicry with Enhanced Stability: Fluorine possesses a van der Waals radius of 1.47 Å, closely mimicking hydrogen (1.20 Å) and oxygen (1.52 Å). This allows it to fit into tight enzymatic pockets without causing steric clashes.

  • Electronegativity and pKa Modulation: With a Pauling electronegativity of 3.98, fluorine exerts a strong electron-withdrawing effect. When positioned adjacent to the pyrazole amine, it lowers the basicity (pKa) of the amine, optimizing its hydrogen-bond donor capacity for specific kinase hinge residues (e.g., Met149 in JNK3) [2].

  • Metabolic Shielding: The highly polarized and strong C–F bond resists cytochrome P450 (CYP450)-mediated oxidation, significantly reducing in vivo clearance rates.

logic F_Subst Fluorine Substitution (VDW Radius: 1.47 Å) ElecNeg High Electronegativity (Pauling: 3.98) F_Subst->ElecNeg BondStr Strong C-F Bond F_Subst->BondStr Steric Bioisosteric to H/OH F_Subst->Steric pKa Lowers Amine pKa ElecNeg->pKa Metab Blocks CYP450 Oxidation BondStr->Metab Bind Enhances Kinase Hinge Binding Steric->Bind pKa->Bind

Figure 1: Logical relationship of fluorine substitution effects on pyrazole amine pharmacokinetics and pharmacodynamics.

Mechanistic SAR Insights: Kinase Inhibition

The MAPK (Mitogen-Activated Protein Kinase) pathway is a prime target for FPAs. Recent SAR explorations into ERK1/2 and JNK2/3 inhibitors demonstrate how precise fluorination dictates selectivity [2, 3].

Hinge-Binding Dynamics in ERK1/2 and JNK2/3

In the development of direct ERK1/2 inhibitors, the pyrazole amine acts as the primary hinge-binding motif. Unsubstituted amines often lead to poor cellular activity due to rapid efflux or metabolism. Alkylation (e.g., methyl substitution) of the free pyrazole amine slightly improves the biochemical profile but fails to achieve sub-nanomolar potency [3].

However, transitioning to a 4-fluoro-5-aminopyrazole or incorporating a trifluoromethyl group at the 3-position locks the amine into an optimal dihedral angle. In JNK3, X-ray crystallography reveals that the N2 of the pyrazole and the adjacent amine NH form critical bidentate hydrogen bonds with the backbone of Met149 [2]. The introduction of a fluorine atom on the adjacent aryl ring (or the pyrazole core itself) exploits a hydrophobic sub-pocket, increasing the selectivity window over closely related kinases like JNK1 or p38.

pathway cluster_kinases FPA Primary Targets Stimulus Extracellular Stimuli (Growth Factors, Stress) Receptor RTKs / Cytokine Receptors Stimulus->Receptor MAP3K MAP3K (e.g., RAF, MLK) Receptor->MAP3K MAP2K MAP2K (e.g., MEK1/2, MKK4/7) MAP3K->MAP2K ERK ERK1/2 MAP2K->ERK JNK JNK2/3 MAP2K->JNK Target Transcription Factors (c-Jun, c-Fos) ERK->Target JNK->Target Inhibitor Fluorinated Pyrazole Amines Inhibitor->ERK Competitive Inhibition Inhibitor->JNK Competitive Inhibition

Figure 2: The MAPK signaling cascade highlighting the intervention points of Fluorinated Pyrazole Amines.

Quantitative SAR Data Summary

To illustrate the profound impact of fluorination, Table 1 summarizes representative SAR data tracking the evolution of an aminopyrazole scaffold against JNK3 and ERK2 targets.

Table 1: SAR Optimization of Pyrazole Amines (Representative Data)

Compound IDPyrazole Substitution (R1)Amine Linkage (R2)JNK3 IC₅₀ (nM)ERK2 IC₅₀ (nM)Microsomal Clearance (µL/min/mg)
Cmpd-1 -H (Unsubstituted)Free Amine (-NH₂)145.0210.0> 150 (High)
Cmpd-2 -CH₃ (Methyl)Free Amine (-NH₂)85.296.4110 (Moderate)
Cmpd-3 -F (Fluoro)Free Amine (-NH₂)12.418.545 (Low)
Cmpd-4 -CF₃ (Trifluoromethyl)Urea (-NH-CO-NH-)3.16.1< 15 (Very Low)
Cmpd-5 -F (Fluoro)Acrylamide (Covalent)0.8 N/A< 10 (Very Low)

Observation: The transition from a hydrogen (Cmpd-1) to a fluorine atom (Cmpd-3) results in a ~10-fold increase in biochemical potency and a massive reduction in metabolic clearance. Further functionalization into a urea or covalent acrylamide (Cmpd-5) yields sub-nanomolar, irreversible inhibitors [2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of FPAs.

Protocol A: Synthesis of 5-Amino-4-fluoropyrazoles via Condensation

Causality: Traditional electrophilic fluorination of pre-formed pyrazoles often yields mixed regiomers. We utilize a bottom-up condensation approach starting from a β-fluoroenolate salt. This ensures 100% regioselectivity for the 4-fluoro position, which is critical for maintaining the steric profile required for hinge binding [1].

Step-by-Step Methodology:

  • Precursor Generation: Dissolve potassium 2-cyano-2-fluoroethenolate (1.0 eq) in anhydrous ethanol under an inert argon atmosphere.

  • Hydrazine Addition: Slowly add hydrazine monohydrate (1.2 eq) dropwise at 0 °C. Reasoning: The low temperature prevents premature, uncontrolled exotherms that lead to polymerization of the enolate.

  • Cyclocondensation: Heat the reaction mixture to 80 °C for 4 hours. Monitor via LC-MS until the intermediate hydrazone is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure 5-amino-4-fluoropyrazole.

Protocol B: High-Throughput Kinase Selectivity Profiling (33PanQinase Assay)

Causality: Because the ATP-binding pocket is highly conserved across the human kinome (~500 kinases), introducing a fluorine atom might inadvertently increase affinity for off-target kinases. The radiometric 33PanQinase assay is utilized because it directly measures the transfer of ³³P-ATP to the substrate, avoiding the false positives common in fluorescence-based assays caused by the autofluorescence of certain heterocyclic compounds.

Step-by-Step Methodology:

  • Assay Preparation: Prepare assay buffers containing 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 3 µM Na₃VO₄, and 1 mM DTT.

  • Compound Plating: Dispense the FPA compounds in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into 384-well plates using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter volume transfer.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., recombinant JNK3 or ERK2) and the corresponding protein substrate.

  • Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP (at the Kₘ concentration for the specific kinase) and [γ-³³P]-ATP.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction with phosphoric acid, transfer to a filter plate, wash extensively to remove unreacted ATP, and quantify the incorporated radioactivity using a microplate scintillation counter.

workflow Syn 1. Synthesis (Regioselective Condensation) BioAssay 2. Biochemical Assay (33PanQinase Profiling) Syn->BioAssay SAR 3. SAR Optimization (Hinge Binding Analysis) BioAssay->SAR SAR->Syn Iterative Design PKPD 4. PK/PD & Met. Stability (CYP450 Clearance) SAR->PKPD

Figure 3: The iterative experimental workflow for developing selective FPA kinase inhibitors.

Conclusion and Future Perspectives

The structure-activity relationship of fluorinated pyrazole amines demonstrates that fluorine is not merely a passive bioisostere, but an active driver of target selectivity, metabolic stability, and binding thermodynamics. As demonstrated in the evolution of ERK1/2 and JNK2/3 inhibitors, a "ligand-first" approach—optimizing the reversible FPA scaffold before attaching covalent warheads—yields exceptionally clean kinome profiles.

Looking forward, the FPA scaffold is perfectly positioned to serve as the target-binding ligand in Proteolysis Targeting Chimeras (PROTACs). The low molecular weight and high metabolic stability of the fluorinated pyrazole core leave ample physicochemical "budget" for the attachment of bulky E3 ligase linkers, heralding a new frontier in targeted protein degradation.

References

  • Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.[Link]

  • Wydra, V. R., Plank, N., Zwirner, S., Selig, R., Rasch, A., Masberg, B., ... & Albrecht, W. (2025). A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors. Journal of Medicinal Chemistry, 68(11), 12004-12028.[Link]

  • Muthukumar, V., Vashishth, A., Maniam, S., & Ghosh, B. (2025). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega, 10(51), 62407-62426.[Link]

Foundational

5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Targeted Kinase and Chaperone Inhibition

Executive Summary In modern structure-based drug design, the identification and optimization of privileged pharmacophores are critical for accelerating hit-to-lead workflows. The compound 5-(2,5-difluorophenyl)-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the identification and optimization of privileged pharmacophores are critical for accelerating hit-to-lead workflows. The compound 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine (CAS 501902-81-4) has emerged as a highly versatile building block in medicinal chemistry[1]. By combining a classic ATP-mimetic hinge-binding motif (the 3-aminopyrazole core) with a metabolically stable, lipophilic probe (the 2,5-difluorophenyl ring), this scaffold provides an ideal starting point for developing highly potent and selective inhibitors.

This technical whitepaper explores the mechanistic rationale behind this specific chemotype, details its primary pharmaceutical targets—including Polo-Like Kinase 4 (PLK4), Tropomyosin Receptor Kinases (Trk), and Heat Shock Protein 90 (Hsp90)—and provides validated experimental workflows for its integration into drug discovery pipelines.

Mechanistic Rationale: The Anatomy of a Privileged Pharmacophore

As an application scientist designing small-molecule inhibitors, selecting the right core scaffold is an exercise in balancing binding affinity, physicochemical properties, and metabolic stability. The efficacy of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine is rooted in the distinct causal roles of its two primary structural features.

The 3-Aminopyrazole Hinge Binder

The 3-aminopyrazole moiety is a well-documented bioisostere for the adenine ring of adenosine triphosphate (ATP). In the highly conserved hinge region of protein kinases, ATP normally forms critical hydrogen bonds with the peptide backbone. The pyrazole ring is flat and aromatic, allowing it to intercalate efficiently into the ATP-binding cleft. Mechanistically, the pyrazole N2 atom acts as a robust hydrogen bond acceptor, while the exocyclic 3−NH2​ group serves as a hydrogen bond donor. This dual donor-acceptor motif perfectly replicates the N1 and N6 interactions of adenine with the backbone amide and carbonyl of the kinase hinge region (e.g., Met592 in TRKA or Cys92 in PLK4)[2].

The 2,5-Difluorophenyl Hydrophobic Probe

The addition of the 2,5-difluorophenyl group is a calculated structural enhancement. Fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å, closely mimicking hydrogen at 1.20 Å). This allows the ring to penetrate deep, sterically restricted hydrophobic pockets adjacent to the DFG (Asp-Phe-Gly) motif without causing structural clashes. Furthermore, the specific 2,5-substitution pattern serves a dual pharmacokinetic purpose:

  • Metabolic Shielding: It blocks cytochrome P450 (CYP450) mediated oxidative metabolism at the electron-rich ortho and meta positions, significantly extending the compound's half-life.

  • Conformational Locking: The electrostatic repulsion between the fluorine atoms and the pyrazole nitrogen restricts the rotatable bond, locking the molecule into an active binding conformation and reducing the entropic penalty upon target binding.

Pharmacophore cluster_0 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine AP 3-Aminopyrazole Core DFP 2,5-Difluorophenyl Ring AP->DFP Hinge Kinase Hinge Region (e.g., Glu/Met) AP->Hinge ATP Bioisostere (H-bond Donor/Acceptor) Pocket Hydrophobic Pocket (DFG-adjacent) DFP->Pocket Steric/Electronic Fit (Pi-Pi & Halogen Bonding)

Pharmacophore binding model for 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine.

Primary Pharmaceutical Targets

Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication. Its dysregulation leads to centrosome amplification, a hallmark of chromosomal instability in various cancers, including Chronic Myeloid Leukemia (CML)[3]. Recent drug discovery campaigns have successfully utilized the aminopyrazole scaffold to develop Type-I PLK4 inhibitors. For instance, the compound CZS-241 leverages this exact structural motif to achieve picomolar potency ( IC50​=2.6 nM) by anchoring the aminopyrazole to the PLK4 hinge region (Glu90/Cys92) while the difluorophenyl group occupies the adjacent hydrophobic cavity[2][4].

Tropomyosin Receptor Kinases (TrkA/B/C)

The Trk family of receptor tyrosine kinases, encoded by the NTRK genes, are critical targets in solid tumors harboring oncogenic NTRK fusions. 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine serves as a direct synthetic precursor for Pyrazolo[1,5-a]pyrimidine (PP) derivatives. By reacting the 5-aminopyrazole with substituted enaminones, researchers have synthesized potent TrkA inhibitors ( IC50​=1.7 nM) where the 2,5-difluorophenyl moiety dramatically enhances the target residence time compared to unfluorinated analogs[5].

Heat Shock Protein 90 (Hsp90)

Beyond kinases, this scaffold has shown remarkable utility in targeting the eukaryotic molecular chaperone Hsp90. While pan-Hsp90 inhibitors suffer from severe human host toxicity, resorcylate aminopyrazoles (RAPs) incorporating the 2,5-difluorophenyl group have demonstrated unprecedented species-selectivity. These compounds selectively inhibit fungal Hsp90 (e.g., Cryptococcus neoformans), exploiting subtle conformational flexibility differences in the fungal nucleotide-binding domain to treat invasive mycoses without harming the human host[6][7].

Pathways Ligand NGF / Oncogenic Fusion Trk TrkA/B/C Receptor Ligand->Trk PI3K PI3K / AKT Pathway Trk->PI3K Survival Tumor Cell Survival PI3K->Survival PLK4 Polo-Like Kinase 4 Centriole Centriole Duplication PLK4->Centriole Mitosis Aberrant Mitosis Centriole->Mitosis Inhibitor Aminopyrazole Inhibitor Inhibitor->Trk Blocks ATP Binding Inhibitor->PLK4 Inhibits Kinase Activity

Intracellular signaling pathways targeted by aminopyrazole kinase inhibitors.

Quantitative Target Data

The following table summarizes the quantitative efficacy of lead compounds derived from the 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine scaffold across different therapeutic targets.

TargetScaffold Application IC50​ RangeDisease IndicationReference
PLK4 Type-I Aminopyrazole (e.g., CZS-241)0.2 – 2.6 nMChronic Myeloid Leukemia (CML)Sun et al., 2023[4]
TrkA/B/C Pyrazolo[1,5-a]pyrimidine precursor1.7 – 10.0 nMSolid Tumors (NTRK fusions)Pal et al., 2019[5]
Hsp90 Resorcylate Aminopyrazole (RAP)5.0 – 50.0 nMCryptococcal MeningitisMarcyk et al., 2021[7]

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of inhibitors derived from this scaffold.

Protocol 1: Buchwald-Hartwig Cross-Coupling for Aminopyrazole Functionalization

To build complex kinase inhibitors, the exocyclic amine of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine must be coupled to an aryl halide core.

Methodology & Causality:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine (1.0 equiv) and the desired aryl bromide (1.2 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 equiv) and Xantphos (0.1 equiv).

    • Causality: Pd2​(dba)3​ provides a stable source of Pd(0). Xantphos is explicitly chosen because its wide bite angle (~111°) forces the palladium intermediate into a geometry that highly favors the reductive elimination step. This is critical for overcoming the poor nucleophilicity of the pyrazole's exocyclic amine[6].

  • Base Addition: Add Cs2​CO3​ (2.0 equiv) and anhydrous 1,4-dioxane (0.2 M).

    • Causality: Cs2​CO3​ is a mild, sterically bulky base. It is strong enough to deprotonate the amine during the catalytic cycle but prevents base-catalyzed degradation of the pyrazole ring.

  • Reaction: Stir at 100°C for 12 hours. Monitor completion via LC-MS.

  • Workup: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (Silica, EtOAc/Hexanes gradient).

Protocol 2: TR-FRET Kinase Assay for IC50​ Determination

To validate the ATP-competitive binding of the synthesized aminopyrazole inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Methodology & Causality:

  • Reagent Assembly: Prepare a master mix containing recombinant PLK4 or TrkA kinase (1 nM), ATP at its apparent Km​ value, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Compound Titration: Dispense the aminopyrazole inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Incubation: Add the kinase master mix to the compounds and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+ ), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

    • Causality: TR-FRET is strictly required over standard fluorescence. The time-resolved nature (introducing a 50–100 µs delay before reading emission) completely eliminates short-lived autofluorescence interference originating from the fluorinated small molecules, ensuring the IC50​ curves are free of false-positive artifacts.

  • Analysis: Read the plate on a microplate reader (e.g., PHERAstar) at 665 nm / 615 nm. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Synth 1. Chemical Synthesis (Buchwald-Hartwig) Assay 2. TR-FRET Assay (Target Binding) Synth->Assay Cell 3. Cell Viability (Phenotypic Screen) Assay->Cell Lead 4. Lead Optimization (SAR Analysis) Cell->Lead

Hit-to-lead experimental workflow for aminopyrazole-based drug discovery.

References

  • Sun, Y., Xue, Y., Liu, H., & Cheng, M. (2023). "Discovery of CZS-241: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia." Journal of Medicinal Chemistry, 66(4), 2396-2421.

  • Marcyk, P. T., LeBlanc, E. V., Kuntz, D. A., et al. (2021). "Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors: Optimization of Whole-Cell Anticryptococcal Activity and Insights into the Structural Origins of Cryptococcal Selectivity." Journal of Medicinal Chemistry, 64(2), 1139-1169.

  • Pal, S., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 29(15), 3560.

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine

Document Type: Senior Application Note & Pilot-Scale Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary The compound 5-(2,5-difluorophenyl)-1H-pyrazol-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Senior Application Note & Pilot-Scale Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The compound 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine is a highly versatile fluorinated heterocyclic building block, predominantly utilized in the development of novel kinase inhibitors (such as Bruton's tyrosine kinase inhibitors) and advanced agrochemicals[1]. Transitioning the synthesis of 3-amino-5-arylpyrazoles from a milligram-scale discovery lab to a multi-gram or kilogram pilot scale requires strict control over reaction exotherms, regioselectivity, and downstream purification[2].

This application note details a highly scalable, two-step synthetic protocol. By utilizing a Claisen-type condensation followed by a highly efficient cyclocondensation, this route avoids the use of hazardous, explosive diazonium intermediates traditionally associated with pyrazole synthesis[2].

Mechanistic Rationale & Pathway

The synthesis is driven by a two-step sequence designed for maximum atom economy and thermodynamic favorability:

  • Kinetic Aroylation (Step 1): Acetonitrile is kinetically deprotonated at cryogenic temperatures (-78°C) using a strong base (n-Butyllithium) to form a highly nucleophilic cyanomethyl anion. This anion undergoes nucleophilic acyl substitution with a 2,5-difluorobenzoic acid derivative (e.g., methyl 2,5-difluorobenzoate or 2,5-difluorobenzoyl chloride) to yield the intermediate 3-(2,5-difluorophenyl)-3-oxopropanenitrile [3].

  • Cyclocondensation (Step 2): The intermediate acts as a bis-electrophile. Hydrazine hydrate, a dinucleophile, selectively attacks the more electrophilic carbonyl carbon to form a transient hydrazone. This is immediately followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon. Tautomerization yields the final aromatic pyrazole ring, driven by the thermodynamic stability of the heteroaromatic system[4].

Mechanism A Methyl 2,5-Difluorobenzoate (Electrophile) C 3-(2,5-Difluorophenyl)- 3-oxopropanenitrile A->C Acyl Substitution B Acetonitrile + n-BuLi (Nucleophile) B->C E Hydrazone Intermediate C->E Condensation (-H2O) D Hydrazine Hydrate (Dinucleophile) D->E F 5-(2,5-Difluorophenyl)- 1H-pyrazol-3-amine E->F Intramolecular Cyclization

Fig 1: Mechanistic pathway for the synthesis of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine.

Process Optimization & Quantitative Data

To ensure a self-validating and scalable system, extensive optimization was performed on both steps. The causality behind the selected parameters is summarized below.

Table 1: Optimization of Step 1 (Aroylation of Acetonitrile)

Base Solvent Temp (°C) Yield (%) Purity (HPLC) Causality / Observation
NaH THF 0 to RT 45% 82% Incomplete deprotonation of MeCN; side reactions observed.
LDA THF -78 78% 91% Good yield, but in-situ LDA preparation adds process overhead.

| n-BuLi | THF | -78 | 85% | 95% | Rapid, complete kinetic deprotonation; highly scalable. |

Table 2: Optimization of Step 2 (Cyclocondensation with Hydrazine)

Solvent Hydrazine (equiv) Temp (°C) Yield (%) Causality / Observation
Methanol 1.1 65 (Reflux) 60% High impurity profile; product remains highly soluble, lowering recovery.
THF 1.5 25 (RT) 72% Product remains partially dissolved in THF; requires complex extraction.

| Ethanol | 1.5 | 25 to 50 | 88% | Optimal solubility profile; product precipitates cleanly upon cooling[2]. |

Scalable Experimental Protocols

Workflow N1 1. Reactor Preparation Inert N2 Atmosphere N2 2. Aroylation (Step 1) Cryogenic (-78°C) to RT N1->N2 N3 3. Quench & Extraction 1M HCl / EtOAc N2->N3 N4 4. Cyclocondensation (Step 2) Ethanol, Dropwise N2H4 N3->N4 N5 5. Controlled Precipitation Cooling to 0°C N4->N5 Exothermic Control N6 6. Isolation & Washing Suction Filtration N5->N6 N7 7. Drying & QA/QC Vacuum Oven, HPLC N6->N7

Fig 2: Scalable pilot-plant workflow for the two-step synthesis and downstream processing.

Protocol A: Synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Causality Note: Acetonitrile must be pre-lithiated before the introduction of the ester. If the base is added to a mixture of both, the ester will undergo self-condensation, drastically reducing the yield[3].

  • Reactor Preparation: Purge a 5 L jacketed reactor with ultra-high purity N2 to ensure an anhydrous environment.

  • Reagent Charging: Charge 1000 mL of anhydrous THF and 41.0 g (1.0 mol) of anhydrous acetonitrile.

  • Cryogenic Cooling: Cool the reactor to -78°C using a cryogenic chiller.

  • Metalation: Add n-BuLi (2.5 M in hexanes, 400 mL, 1.0 mol) dropwise over 60 minutes. Critical: Maintain the internal temperature below -70°C. Rapid addition causes localized heating and degradation. Stir for 30 minutes.

  • Electrophile Addition: Dissolve methyl 2,5-difluorobenzoate (86.0 g, 0.5 mol) in 200 mL of THF. Add this solution dropwise over 45 minutes to the lithiated acetonitrile[3].

  • Reaction Maturation: Stir at -78°C for 2 hours, then gradually remove the cooling source, allowing the mixture to warm to room temperature over 1 hour.

  • Quench & Extraction: Quench the lithium enolate by slowly adding 1000 mL of 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 500 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Triturate the crude solid in cold methanol to yield the intermediate as a beige solid.

Protocol B: Cyclocondensation to 5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine

Causality Note: Hydrazine addition is highly exothermic. Dropwise addition is mandatory at scale to prevent solvent boil-off and to control reaction kinetics. Ethanol is chosen because it fully solubilizes the intermediate but forces the highly polar pyrazole product to precipitate upon cooling[2].

  • Dissolution: In a 2 L reactor, dissolve 3-(2,5-difluorophenyl)-3-oxopropanenitrile (72.4 g, 0.4 mol) in 800 mL of absolute ethanol.

  • Hydrazine Addition: Equip the reactor with a dropping funnel. Add hydrazine hydrate (64% hydrazine, 30.0 g, 0.6 mol) dropwise over 30 minutes at room temperature[2].

  • Cyclization: Once the exothermic addition is complete, gently heat the mixture to 50°C for 4 hours to drive the intramolecular cyclization to completion.

  • Controlled Precipitation: Cool the reaction mixture slowly to 0°C using a chiller. Stir for an additional 2 hours. The product will precipitate as an off-white solid.

  • Filtration & Washing: Isolate the product via vacuum filtration. Wash the filter cake with 200 mL of ice-cold ethanol followed by 100 mL of cold diethyl ether. Causality: Ether washing removes residual unreacted hydrazine and lipophilic colored impurities[2].

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours.

Self-Validating QA/QC Checkpoints

To ensure the integrity of the synthesized batch, the following analytical checkpoints must be met:

  • Intermediate Check: LC-MS of the intermediate must show a mass peak at m/z 180 [M-H]⁻ (corresponding to the enolate/enol form) or m/z 182[M+H]⁺.

  • Final Product FT-IR: The final pyrazole must show the complete disappearance of the sharp nitrile (C≡N) stretching frequency at ~2250 cm⁻¹, confirming complete cyclization[4].

  • Final Product ¹H-NMR (DMSO-d6): Look for the characteristic pyrazole C4-H proton, which should appear as a distinct singlet between δ 5.8 - 6.2 ppm. The primary amine (-NH₂) protons should appear as a broad singlet around δ 4.8 - 5.2 ppm[4].

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.nih.gov.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.mdpi.com.
  • FR2951172A1 - PYRAZOLOPYRIDINE DERIVATIVES AS ANTI-CANCER AGENT.google.com (Patents).
  • US10342780B2 - Compounds useful as kinase inhibitors.google.com (Patents).

Sources

Application

Application Note: Regioselective Functionalization of the Primary Amine in Pyrazole Derivatives

Introduction & Scientific Context Aminopyrazoles (e.g., 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole) are privileged heterocyclic scaffolds heavily utilized in medicinal chemistry and agrochemical development. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Aminopyrazoles (e.g., 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole) are privileged heterocyclic scaffolds heavily utilized in medicinal chemistry and agrochemical development. They serve as critical structural motifs in various kinase inhibitors, including1[1].

However, functionalizing these molecules presents a significant regioselectivity challenge. The pyrazole ring features three distinct nitrogen atoms with varying nucleophilicities: two endocyclic nitrogens (N1, N2) and one exocyclic primary amine. To successfully modulate the pharmacological properties of the pyrazole derivative, chemists must 2[2] without triggering unwanted electrophilic aromatic substitution at the C4 position or alkylation/acylation at the ring nitrogens.

Mechanistic Causality & Experimental Design

Direct electrophilic attack on aminopyrazoles often yields a complex mixture of N-ring and exocyclic N-functionalized products. The causality behind our protocol choices lies in exploiting the subtle electronic differences between these nitrogen centers:

  • Amidation (Acylation): The exocyclic amine acts as a competent nucleophile. By utilizing acid chlorides in the presence of a non-nucleophilic organic base (e.g., triethylamine), the reaction is kinetically driven toward the primary amine, 2[2].

  • Reductive Amination: Direct alkylation with alkyl halides frequently results in over-alkylation (tertiary amines) or N1/N2 ring alkylation. Reductive amination circumvents this by3[3]. Subsequent reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) ensures strict mono-alkylation.

  • Sulfonylation: Sulfonyl chlorides react cleanly with the exocyclic amine in aprotic solvents (like acetonitrile) when4[4].

Functionalization Workflow

G Start Aminopyrazole Scaffold (e.g., 3- or 5-aminopyrazole) Decision Target Functionalization of Primary Amine Start->Decision Amidation Amidation / Acylation (R-COCl + Base) Decision->Amidation Acyl Donor Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) Decision->Reductive Alkyl Donor Sulfonylation Sulfonylation (R-SO2Cl + Base) Decision->Sulfonylation Sulfonyl Donor AmideProd N-Acyl Aminopyrazole (Amide) Amidation->AmideProd AlkylProd N-Alkyl Aminopyrazole (Secondary Amine) Reductive->AlkylProd SulfProd N-Sulfonyl Aminopyrazole (Sulfonamide) Sulfonylation->SulfProd

Decision matrix for regioselective functionalization of the exocyclic primary amine in pyrazoles.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Amidation (Acylation)

Objective: Synthesize N-acyl aminopyrazoles.

  • Preparation: Dissolve the aminopyrazole derivative (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Base Addition: Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 equiv), and cool the reaction flask to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add the desired acid chloride (1.1 equiv) over 15 minutes. Critical Insight: Slow addition at low temperatures prevents exothermic spikes that can lead to non-selective ring acylation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent gradient: hexane/ethyl acetate) to isolate the pure amide.

Protocol B: Mono-alkylation via Reductive Amination

Objective: Synthesize secondary N-alkyl aminopyrazoles without over-alkylation.

  • Imine Formation: In an oven-dried round-bottom flask,3[3].

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate Schiff base formation. Stir at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Critical Insight: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine without reducing the unreacted aldehyde, ensuring strict mono-alkylation.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Quench carefully with 1N NaOH to neutralize the acetic acid and hydrolyze boron complexes. Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via column chromatography to obtain the pure N-alkyl aminopyrazole.

Protocol C: Sulfonylation

Objective: Synthesize N-sulfonyl aminopyrazoles.

  • Preparation: 4[4].

  • Base Addition: 4[4].

  • Reaction: 4[4].

  • Work-up: 4[4].

  • Purification: 4[4].

Data Presentation: Reaction Parameters & Yields

The following table summarizes the optimized conditions and expected outcomes for the functionalization of the exocyclic primary amine:

Functionalization TypeReagents / CatalystOptimal SolventTemperatureTypical YieldPrimary Byproduct Risk
Amidation R-COCl (1.1 eq), TEA (2.0 eq)DCM or THF0 °C → RT75–90%N-ring acylation (if excess R-COCl used)
Reductive Amination R-CHO (1.05 eq), NaBH(OAc)₃ (1.5 eq), AcOHDCE or EtOHRT65–85%Unreacted starting material
Sulfonylation R-SO₂Cl (1.2 eq), TEA (2.4 eq)AcetonitrileRT70–88%Bis-sulfonylation

Self-Validating Systems: Analytical Verification

To ensure the trustworthiness of the synthesized compounds and confirm regioselectivity, the following analytical validations must be performed:

  • Nuclear Magnetic Resonance (¹H NMR): In the starting aminopyrazole, the primary exocyclic amine typically appears as a broad singlet integrating to 2H between δ 5.0–5.5 ppm (in DMSO-d₆). Successful functionalization is confirmed by the disappearance of this peak and the emergence of a new secondary amine/amide proton, typically shifted downfield (e.g., δ 8.0–10.0 ppm). Crucially,5[5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum must show the expected [M+H]⁺ molecular ion peak. Specifically for reductive amination, the absence of a [M+H+R]⁺ mass peak (which would indicate bis-alkylation) validates the mono-selectivity of the NaBH(OAc)₃ method.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Semantic Scholar / NIH
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • 3-Amino-5-methylpyrazole CAS 31230-17-8 Benchchem
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles Benchchem
  • Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)

Sources

Method

Application Note: Formulation Strategies for 5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine in Kinase Bioassays

Executive Summary The compound 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine represents a critical pharmacophore frequently utilized in the development of kinase inhibitors, particularly targeting p38 Mitogen-Activated Prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine represents a critical pharmacophore frequently utilized in the development of kinase inhibitors, particularly targeting p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinases (CDKs) [1, 3]. While the difluorophenyl moiety enhances target binding affinity via hydrophobic interactions and the pyrazole-amine core provides essential hydrogen bonding to the kinase hinge region, these exact structural features render the compound highly lipophilic and poorly soluble in aqueous media.

This application note provides researchers and drug development professionals with validated, causality-driven formulation strategies to overcome solubility barriers, prevent non-specific binding (NSB), and ensure reproducible data across biochemical, cell-based, and in vivo bioassays.

Physicochemical Profiling & Causality Analysis

To formulate a compound effectively, one must first understand the causality behind its physical behavior. The structural anatomy of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine dictates its formulation requirements:

  • The Difluorophenyl Ring: The substitution of hydrogen with fluorine atoms increases the lipophilicity (LogP) of the molecule. Fluorine's high electronegativity pulls electron density away from the ring, creating a highly hydrophobic domain that actively repels water. This drives the molecule to aggregate in aqueous buffers or adsorb onto plastic assay plates.

  • The Pyrazole-3-amine Core: This region acts as both a hydrogen bond donor and acceptor. While this is crucial for binding to the ATP pocket of kinases like p38[1], it also means the compound can form strong intermolecular hydrogen bonds with itself, leading to high crystal lattice energy and poor dissolution rates.

  • pH Dependency: The pyrazole nitrogen and the exocyclic amine possess distinct pKa values. The compound is predominantly un-ionized at physiological pH (7.4), further exacerbating its low aqueous solubility.

Because of these factors, direct dilution into aqueous assay buffers inevitably leads to precipitation, micro-crystal formation, and artifactual assay readouts (e.g., false negatives due to low free-drug concentration, or false positives due to aggregate-induced enzyme inhibition).

Formulation Decision Matrix

The choice of formulation vehicle must be strictly tailored to the biological system to prevent vehicle-induced toxicity or assay interference.

FormulationDecision Start 5-(2,5-difluorophenyl)- 1H-pyrazol-3-amine Biochem Biochemical / Enzymatic Bioassays Start->Biochem Target Kinase CellBased Cell-Based Bioassays Start->CellBased Cell Lines InVivo In Vivo / Animal Models Start->InVivo PK/PD Studies Sol1 Co-Solvent System: 100% DMSO Stock Diluted to <1% DMSO in buffer Biochem->Sol1 Sol3 Low-Tox System: Max 0.1% DMSO Use HP-β-CD (1-5%) CellBased->Sol3 Sol4 Inclusion Complex: 20% w/v HP-β-CD in Saline (No DMSO) InVivo->Sol4 Sol2 Carrier Protein System: Add 0.01% Tween-20 + 0.1% BSA to prevent NSB Sol1->Sol2 If NSB occurs

Figure 1: Decision tree for selecting the optimal formulation strategy based on the bioassay type.

Formulation Strategies & Experimental Protocols

Strategy 1: Co-Solvency & Carrier Proteins (Biochemical Assays)

For cell-free enzymatic assays (e.g., TR-FRET or radiometric kinase assays), Dimethyl Sulfoxide (DMSO) is the universal solvent. However, upon dilution into the aqueous assay buffer, the fluorinated pyrazole will rapidly crash out of solution. To prevent this, the assay buffer must be supplemented with a non-ionic surfactant (Tween-20) and a carrier protein (Bovine Serum Albumin, BSA) to act as a thermodynamic sink, keeping the hydrophobic compound in solution.

Protocol A: Preparation of Assay-Ready Dilutions

Self-Validation Check: Always visually inspect the 100x stock for Schlieren lines or micro-precipitates against a dark background before proceeding.

  • Master Stock Preparation: Weigh exactly 2.0 mg of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine and dissolve in 1.02 mL of anhydrous, cell-culture grade DMSO to create a 10 mM Master Stock.

    • Causality Note: Use glass vials with PTFE-lined caps. The compound's high lipophilicity causes it to adsorb to standard polypropylene microcentrifuge tubes, reducing the actual concentration.

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO to create a 100x concentration plate (e.g., if the final assay concentration is 10 µM, the intermediate stock should be 1 mM in DMSO).

  • Buffer Preparation: Prepare the aqueous kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2) and supplement with 0.01% (v/v) Tween-20 and 0.1% (w/v) BSA .

  • Final Dispensing: Transfer 1 part of the 100x DMSO stock into 99 parts of the supplemented assay buffer. Mix by rapid pipetting. The final DMSO concentration is 1.0%, which is well-tolerated by most recombinant kinases.

Strategy 2: Cyclodextrin Inclusion Complexes (Cell-Based & In Vivo Assays)

For cell-based assays, DMSO concentrations exceeding 0.1%–0.5% can induce cellular toxicity, alter membrane permeability, and trigger artifactual stress-kinase signaling (which confounds p38 MAPK assay readouts). For in vivo dosing, DMSO is highly irritating and unsuitable as a primary vehicle.

To solve this, we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The difluorophenyl ring of the inhibitor fits perfectly into this cavity, forming a host-guest inclusion complex that masks the compound's hydrophobicity and dramatically increases aqueous solubility without the need for organic solvents [2].

CyclodextrinMechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex + CD HP-β-CD (Hydrophobic Cavity) CD->Complex + Bioavailable Aqueous Bioavailable Drug Complex->Bioavailable Dissociation at Target

Figure 2: Mechanism of HP-β-CD host-guest complexation for aqueous solubilization.

Protocol B: Preparation of 20% HP-β-CD Formulation (In Vivo / Cell Assay Master Stock)

Self-Validation Check: The final solution must be optically clear. If cloudiness persists, the inclusion complex has not fully formed, indicating insufficient stirring time or a saturated cyclodextrin cavity.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile physiological saline (0.9% NaCl) or PBS. Adjust the pH to 4.0 using 0.1 M HCl (the slight acidity protonates a fraction of the pyrazole amine, aiding initial dissolution). Bring the final volume to 100 mL.

  • Drug Addition: Add the required mass of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine directly to the 20% HP-β-CD solution (target concentration: up to 5 mg/mL).

  • Complexation: Sonicate the suspension in a water bath at 37°C for 15 minutes. Follow this by continuous magnetic stirring at room temperature for 12–24 hours. Causality Note: Complexation is an equilibrium-driven thermodynamic process; sufficient time is required for the drug to partition into the cyclodextrin cavities.

  • Neutralization & Filtration: Once the solution is completely clear, carefully adjust the pH back to 7.4 using 0.1 M NaOH. Filter the solution through a 0.22 µm PVDF syringe filter to ensure sterility and remove any uncomplexed micro-particulates.

Quantitative Data: Formulation Performance

The table below summarizes the expected solubility and stability metrics of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine across different formulation vehicles.

Formulation VehicleMax Solubility (mg/mL)BiocompatibilityStability (at 4°C)Primary Application
100% DMSO > 50.0None (Toxic)> 6 monthsMaster Stock Storage
Aqueous Buffer (PBS, pH 7.4) < 0.01High< 1 hour (Precipitates)N/A (Do not use alone)
PBS + 1% DMSO + 0.1% BSA ~ 0.5Moderate (Enzymes)24 hoursBiochemical Assays
20% HP-β-CD in Saline ~ 5.0High (Cells & In Vivo)> 2 weeksCell Assays / Animal Dosing
0.5% Methylcellulose / 0.2% Tween-80 ~ 10.0 (Suspension)High (In Vivo Oral)7 days (Requires shaking)In Vivo Oral Gavage (PO)

Table 1: Comparative formulation metrics for fluorinated pyrazole-amine derivatives.

Conclusion

The successful bioassay evaluation of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine hinges entirely on mitigating its high lipophilicity and propensity for non-specific binding. By employing co-solvent/protein carrier systems for biochemical assays and cyclodextrin inclusion complexes for cell-based and in vivo models, researchers can prevent artifactual data, maintain precise dosing control, and accurately evaluate the compound's pharmacological efficacy against kinase targets.

References

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., Klaus, B., Madwed, J., Moriak, M., Moss, N., Pargellis, C., Pav, S., Proto, A., Swinamer, A., Tong, L., & Torcellini, C. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.[Link]

  • Muankaew, C., & Loftsson, T. (2018). Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery. Basic & Clinical Pharmacology & Toxicology, 122(1), 46-55. (Contextualized via MDPI Cyclodextrins Review, 2021).[Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization failures in difluorophenyl pyrazole synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult on the unique challenges associated with synthesizing difluorophenyl pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult on the unique challenges associated with synthesizing difluorophenyl pyrazoles. The incorporation of a difluorophenyl moiety introduces significant electronic and steric hurdles during classic Knorr pyrazole syntheses and related cyclocondensations.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you resolve cyclization failures, control regioselectivity, and stabilize reactive intermediates.

Diagnostic Workflow

TroubleshootingWorkflow Start Reaction Failure Detected CheckHydrazone LC-MS Analysis: Is Hydrazone Formed? Start->CheckHydrazone HydrazineDeg Hydrazine Degradation. Use Diazonium Precursor. CheckHydrazone->HydrazineDeg No CheckCyclization Does it cyclize upon extended heating? CheckHydrazone->CheckCyclization Yes AddAcid Add Acid Catalyst (e.g., p-TsOH) or CuI CheckCyclization->AddAcid No / Stalled RegioIssue Regioselectivity Issue (Mixture of Isomers) CheckCyclization->RegioIssue Yes, but multiple isomers Success Desired Pyrazole Isolated CheckCyclization->Success Yes, clean product AddAcid->Success ChangeSolvent Switch to HFIP or Fluorinated Solvent RegioIssue->ChangeSolvent ChangeSolvent->Success

Diagnostic workflow for troubleshooting difluorophenyl pyrazole cyclization failures.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls at the hydrazone intermediate without cyclizing. Why is this happening, and how do I force ring closure?

A1: Causality: The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls occurs in two distinct stages: a rapid initial condensation to form a hydrazone (or enamine), followed by a slower intramolecular cyclization[1]. The difluorophenyl group is strongly electron-withdrawing. This inductive effect significantly attenuates the nucleophilicity of the secondary nitrogen atom of the hydrazine intermediate[2]. Consequently, the activation energy required for the subsequent nucleophilic attack on the remaining carbonyl carbon is raised, causing the reaction to stall at the acyclic intermediate. Solution: To overcome this kinetic barrier, you must increase the electrophilicity of the target carbonyl. The addition of a strong Brønsted acid (e.g., H2​SO4​ or p -TsOH) in a dehydrating solvent environment (like refluxing ethanol or acetic acid) will protonate the carbonyl, facilitating the sluggish ring closure[1]. Alternatively, if you are utilizing α,β -alkynic hydrazones instead of 1,3-dicarbonyls, employing a Copper(I) iodide (CuI) mediated electrophilic cyclization provides an excellent alternative, driving the reaction to completion through alkyne activation[3].

Q2: I am isolating a nearly 1:1 mixture of regioisomers. How can I control the regioselectivity to favor one specific isomer?

A2: Causality: Regioselectivity in the Knorr pyrazole synthesis is governed by the differential electrophilicity of the two carbonyl carbons and the differing nucleophilicities of the two hydrazine nitrogens[4]. For arylhydrazines, resonance stabilization further reduces the nucleophilicity of the secondary nitrogen, leading to "inverse regioselectivity" compared to alkylhydrazines, which often results in complex mixtures of 1,3,5- and 1,3,4-trisubstituted (or 1,3- vs 1,5-substituted) pyrazoles[2]. Solution: Reaction conditions—specifically solvent choice—are the most critical factors for optimization[4]. Switching the reaction solvent to a fluorinated alcohol, such as hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity. HFIP influences the reaction pathway through its unique, strong hydrogen-bonding donor capabilities, which selectively activate one carbonyl over the other and stabilize the transition state[4].

Q3: My 2,6-difluorophenylhydrazine starting material seems to degrade before the condensation even begins. How do I handle this instability?

A3: Causality: Electron-deficient arylhydrazines, particularly those with multiple ortho-halogen substituents like 2,6-difluorophenylhydrazine, are notoriously unstable and prone to rapid oxidation or decomposition, especially in the presence of base or ambient air[1]. Solution: Abandon the use of isolated, free difluorophenylhydrazine. Instead, employ a telescoped (one-pot) synthesis starting from the highly stable, crystalline 2,6-difluorobenzenediazonium tetrafluoroborate[1]. By reducing the diazonium salt in situ and immediately trapping the resulting hydrazine with your dicarbonyl compound, you bypass the isolation of the unstable intermediate entirely[1].

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the empirical effects of solvent and catalyst selection on the cyclization of difluorophenylhydrazines with unsymmetrical 1,3-dicarbonyls.

SolventCatalyst / AdditiveTemperatureHydrazone ConversionCyclization YieldRegioisomeric Ratio (A:B)
EthanolNone25°C>95%<10% (Stalled)N/A
Ethanol H2​SO4​ (cat.)80°C (Reflux)>95%75%1.2 : 1
AcetonitrileCuI (10 mol%) *80°C (Reflux)>95%88%>10 : 1
HFIPNone25°C>95%92%>20 : 1

*Note: CuI catalysis is specifically optimized for α,β -alkynic hydrazone precursors rather than standard 1,3-dicarbonyls[3].

Standardized Protocol: Telescoped Synthesis via Diazonium Salts

This protocol establishes a self-validating system for synthesizing difluorophenyl pyrazoles while avoiding the isolation of unstable hydrazine intermediates[1]. The progression of the reaction can be visually validated by the transition from a diazonium suspension to a bright-yellow hydrazone intermediate, followed by the precipitation of the cyclized pyrazole upon acid addition.

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve the 1,3-dicarbonyl compound (or equivalent, e.g., 2-ethoxymethylene malononitrile, 1.0 equiv) in a suitable solvent (e.g., ethanol or methanol) to create a 0.2 M solution. Cool the mixture to 0°C using an ice bath.

  • In situ Hydrazine Generation: In a separate, rigorously inert round-bottom flask, suspend 2,6-difluorobenzenediazonium tetrafluoroborate (1.05 equiv) in methanol. Treat the suspension with a mild reducing agent (e.g., tin(II) chloride or sodium sulfite) under an argon atmosphere to generate the free hydrazine.

  • Condensation: Transfer the freshly generated hydrazine solution dropwise into the 0°C solution of the dicarbonyl compound. Stir for 30 minutes to ensure complete hydrazone formation. (Self-Validation: Extract a 10 µL aliquot for LC-MS; the acyclic intermediate should appear as the dominant mass peak).

  • Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ ) or p -toluenesulfonic acid ( p -TsOH) to the reaction mixture.

  • Thermal Dehydration: Heat the reaction to reflux (approx. 80°C). Distillatively remove a portion of the solvent (e.g., ethyl acetate or ethanol) to drive the equilibrium of the dehydration/cyclization reaction to completion[1]. Monitor until the hydrazone intermediate is fully consumed (typically 12-20 hours).

  • Isolation: Cool the reaction mixture to room temperature. The desired difluorophenyl pyrazole will typically crystallize directly from the acidic medium. Filter, wash with cold ethanol, and dry under vacuum to afford the pure product.

References

  • Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. ACS Publications.[Link]

  • Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. ACS Publications.[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1H-pyrazol-3-amine Formation

Welcome to the technical support center for the synthesis of 1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of this crucial chemical transformation. Here, we will delve into the causal relationships behind experimental choices, with a particular focus on the critical role of reaction temperature.

Introduction to 1H-pyrazol-3-amine Synthesis

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with the resulting scaffolds being prevalent in a vast array of pharmaceuticals and agrochemicals. The synthesis of 1H-pyrazol-3-amine, a valuable building block, is most commonly achieved through the cyclocondensation of a hydrazine with a β-ketonitrile or a synthetic equivalent. A key challenge in this synthesis is controlling the regioselectivity to favor the desired 3-amino isomer over the 5-amino isomer. This guide will illuminate how reaction temperature is a pivotal parameter in achieving this control.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of 1H-pyrazol-3-amine, with a focus on temperature-related optimization.

Q1: My primary challenge is the formation of a mixture of 3-amino and 5-amino pyrazole isomers. How can I selectively synthesize the 3-amino isomer?

A1: The regioselectivity of the reaction is governed by a delicate balance between kinetic and thermodynamic control, which can be manipulated by adjusting the reaction temperature and conditions.[1]

  • Kinetic Control (Favors 1H-pyrazol-3-amine): At lower temperatures (e.g., 0°C) and under basic conditions, the reaction is under kinetic control. This favors the faster-forming product, which is typically the 3-amino isomer.[1]

  • Thermodynamic Control (Favors 1H-pyrazol-5-amine): At elevated temperatures (e.g., 70°C or reflux) and under neutral or acidic conditions, the reaction is under thermodynamic control. This allows the reaction to reach equilibrium, favoring the most stable product, which is generally the 5-amino isomer.[1]

To selectively obtain 1H-pyrazol-3-amine, it is crucial to maintain a low reaction temperature throughout the addition of reactants and the subsequent cyclization.

Q2: I am observing a low yield of my desired 1H-pyrazol-3-amine even at low temperatures. What are other factors that could be affecting the yield?

A2: While temperature is a primary factor, several other parameters can influence the yield:

  • Purity of Starting Materials: Ensure the purity of your β-ketonitrile and hydrazine. Impurities can lead to side reactions and lower the yield.[2] Hydrazine, in particular, can degrade over time and should be fresh or purified.[2]

  • Stoichiometry: Precise control of reactant stoichiometry is important. A slight excess of hydrazine is sometimes used to drive the reaction to completion.[2]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Polar protic solvents like ethanol are commonly used.[2]

Q3: What are the common side products I should be aware of, and how does temperature influence their formation?

A3: Besides the 5-aminopyrazole regioisomer, other potential side products include:

  • Uncyclized Hydrazone Intermediate: At lower temperatures, if the reaction time is insufficient, the hydrazone intermediate may not fully cyclize.

  • Degradation Products: At excessively high temperatures, both the starting materials and the desired product can degrade, leading to a complex mixture of impurities.[1][2] The thermal stability of the pyrazole ring can be influenced by its substituents, but high temperatures should generally be avoided if the 3-amino isomer is the target.

Monitoring the reaction by HPLC or GC-MS can help identify and quantify these impurities, allowing for better optimization of the reaction conditions.[3]

Q4: How can I effectively monitor the progress of the reaction to determine the optimal reaction time and temperature?

A4: Regular monitoring of the reaction is key to optimization.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows for the accurate determination of the ratio of 3-amino to 5-amino isomers and can be used to track the formation of other impurities over time.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and the identification of major impurities.[3]

Optimizing Reaction Temperature: A Data-Driven Approach

The following table summarizes the expected impact of reaction temperature on the yield and regioselectivity of 1H-pyrazol-3-amine synthesis from a generic β-ketonitrile and hydrazine. This data is illustrative and based on the principles of kinetic and thermodynamic control.[1]

Reaction Temperature (°C)Reaction ConditionsPredominant ProductApproximate Yield of 3-Aminopyrazole (%)Approximate Yield of 5-Aminopyrazole (%)Purity of Crude Product
0Basic (e.g., NaOEt in EtOH)1H-pyrazol-3-amine (Kinetic)70-855-15Good to Excellent
25 (Room Temperature)Neutral or slightly basicMixture40-6030-50Fair to Good
70 - 100 (Reflux)Neutral or acidic (e.g., AcOH)1H-pyrazol-5-amine (Thermodynamic)10-2560-80Fair to Good

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 1H-pyrazol-3-amine under both kinetically and thermodynamically controlled conditions.

Protocol 1: Kinetically Controlled Synthesis of 1H-pyrazol-3-amine

This protocol is designed to maximize the yield of the 3-amino isomer.

Materials:

  • β-Ketonitrile (e.g., 3-oxopropanenitrile)

  • Hydrazine hydrate

  • Anhydrous Ethanol

  • Sodium ethoxide (NaOEt)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.0 equivalent) to the cooled ethoxide solution.

  • β-Ketonitrile Addition: Add a solution of the β-ketonitrile (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains at or below 5°C.

  • Reaction: Stir the reaction mixture vigorously at 0°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thermodynamically Controlled Synthesis of 1H-pyrazol-5-amine

This protocol is designed to favor the formation of the 5-amino isomer.

Materials:

  • β-Ketonitrile (e.g., 3-oxopropanenitrile)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 equivalent) in ethanol.

  • Reactant Addition: Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 1H-pyrazol-5-amine.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using DOT language, illustrate the key concepts discussed in this guide.

ReactionPathway Start β-Ketonitrile + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation KineticProduct 1H-pyrazol-3-amine Intermediate->KineticProduct Low Temp (0°C) Basic Conditions (Fast Cyclization) ThermodynamicProduct 1H-pyrazol-5-amine Intermediate->ThermodynamicProduct High Temp (Reflux) Neutral/Acidic Conditions (Equilibration)

Reaction pathway for aminopyrazole synthesis.

Troubleshooting Start Low Yield of 1H-pyrazol-3-amine Temp Is Reaction Temp ≤ 5°C? Start->Temp Purity Are Starting Materials Pure? Temp->Purity Yes HighTemp Increase Cooling Efficiency Slow Reactant Addition Temp->HighTemp No Time Is Reaction Time Sufficient? Purity->Time Yes Impure Purify/Use Fresh Reagents Purity->Impure No ShortTime Increase Reaction Time Monitor by TLC/HPLC Time->ShortTime No Success Optimized Yield Time->Success Yes

Troubleshooting workflow for low yield.

Conclusion

The selective synthesis of 1H-pyrazol-3-amine is a classic example of how a fundamental understanding of reaction kinetics and thermodynamics can be applied to achieve a desired synthetic outcome. By carefully controlling the reaction temperature, researchers can effectively steer the reaction towards the kinetically favored 3-amino isomer. This guide provides a framework for troubleshooting and optimizing this important reaction, empowering scientists to efficiently produce this valuable chemical building block.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine

Introduction Welcome to the technical support guide for 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine. This molecule, a member of the influential pyrazole class of N-heterocyclic compounds, holds significant interest for res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine. This molecule, a member of the influential pyrazole class of N-heterocyclic compounds, holds significant interest for researchers in medicinal chemistry and drug development.[1][2] However, its promising biological potential is often matched by a significant experimental hurdle: poor aqueous solubility. This guide is designed to provide you, our fellow scientists and researchers, with a structured, in-depth approach to understanding and systematically overcoming these solubility challenges in aqueous buffers. We will move from foundational principles to actionable laboratory protocols, ensuring you can prepare robust and reliable solutions for your downstream experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine that govern its solubility.

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

Answer: The low aqueous solubility of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine is a direct result of its molecular structure:

  • Aromatic and Lipophilic Core: The presence of the difluorophenyl and pyrazole rings creates a rigid, largely non-polar structure. These hydrophobic surfaces have a low affinity for polar water molecules, making the compound difficult to solvate.[3][4]

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings in the solid state, result in a stable crystal lattice.[3] A significant amount of energy is required for solvent molecules to break apart this lattice, contributing to low solubility.

  • Weakly Basic Nature: The key to its solubility lies in the pyrazol-3-amine group. Amines are weak bases. In neutral water (pH ~7), this amine group is predominantly in its neutral, un-ionized form (B), which is less soluble. To achieve significant solubility, the pH must be lowered to protonate this group, forming the more soluble cationic salt (BH+).[3][5]

Q2: What is the predicted pKa of this compound, and how does that guide my strategy?

This pKa value is the cornerstone of our primary solubilization strategy. According to the Henderson-Hasselbalch equation, a drug is 50% ionized when the pH of the solution equals its pKa.[5][7][8] To ensure the compound is overwhelmingly in its soluble, ionized (protonated) form, you should aim to formulate your buffer at a pH that is at least 1 to 2 units below the pKa. For this compound, a target pH of ≤ 2.0 is a logical starting point.[9]

Q3: What is the difference between kinetic and thermodynamic solubility? Why is this critical for my experiments?

Answer: This is a crucial distinction that can prevent significant experimental errors.[10][11]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, stable concentration of a compound in a solvent at equilibrium. It is achieved after a sufficient amount of time (often 24-48 hours) where the rate of dissolution equals the rate of precipitation.[9][12] The "shake-flask" method is the gold standard for determining this value.[12][13][14][15]

  • Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions. It often involves dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer. This can create a supersaturated, metastable solution that may appear clear initially but can precipitate over time.[10][11][16] Kinetic solubility values are often higher than thermodynamic ones because they can reflect the solubility of an amorphous form, which is less stable and more soluble than the crystalline form.[17]

For your experiments: If you need a stock solution that will be stable for hours or days, you must work within the limits of the thermodynamic solubility . Relying on a kinetically soluble preparation risks the compound precipitating in the middle of your assay, leading to inconsistent and unreliable results.[18]

Part 2: Troubleshooting and Strategy Selection

This section provides a logical workflow for systematically tackling solubility issues.

Initial Solubility Troubleshooting Workflow

The following diagram outlines a step-by-step decision-making process for solubilizing your compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Advanced Strategies start Start with Solid Compound ph_sol Determine pH-Dependent Equilibrium Solubility (Protocol 1) start->ph_sol check_sol Is solubility sufficient at desired pH? ph_sol->check_sol cosolvent Screen Co-solvents (e.g., PEG 400, Propylene Glycol) (Protocol 2) check_sol->cosolvent No success Proceed to Experiment check_sol->success Yes cyclodextrin Test Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) (Protocol 3) cosolvent->cyclodextrin If still insufficient or toxicity is a concern surfactant Evaluate Surfactants (e.g., Polysorbate 80) cyclodextrin->surfactant If complexation is poor or cost is an issue

Caption: A logical workflow for addressing the solubility of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine.

Part 3: Detailed Protocols and Methodologies

These protocols provide step-by-step instructions for key experiments. Always use high-purity water and reagents.

Protocol 1: Determining pH-Dependent Equilibrium Solubility (Shake-Flask Method)

This protocol establishes the true thermodynamic solubility of your compound across a relevant pH range.[12][13][14]

Objective: To find the maximum stable concentration of the compound at various acidic pH values.

Materials:

  • 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine (solid)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate Buffered Saline (PBS)

  • Orbital shaker at controlled temperature (e.g., 25°C or 37°C)

  • pH meter

  • 0.22 µm syringe filters (PVDF or similar low-binding material)

  • Analytical method for quantification (e.g., validated HPLC-UV or LC-MS method)

Procedure:

  • Prepare Buffers: Prepare a series of aqueous solutions at different target pH values (e.g., pH 1.0, 2.0, 3.0, 4.0, and 7.4). For low pH, use HCl. For others, use appropriate buffers.

  • Add Excess Compound: To separate vials each containing a known volume (e.g., 2 mL) of a specific buffer, add an excess amount of the solid compound. Ensure a visible amount of undissolved solid remains.[12]

  • Equilibrate: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.[19]

  • Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated analytical method like HPLC-UV.

  • Final pH Measurement: Measure the final pH of the remaining supernatant in each vial to confirm it did not change during the experiment.[12]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer.

Protocol 2: Screening for Optimal Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[20][21]

Objective: To determine if a co-solvent can sufficiently increase the compound's solubility in a desired buffer.

Materials:

  • Aqueous buffer at the lowest acceptable pH (determined from Protocol 1).

  • Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol.

  • Equipment from Protocol 1.

Procedure:

  • Prepare Co-solvent Blends: Prepare a series of buffer/co-solvent mixtures. For example, create 10%, 20%, and 30% (v/v) solutions of PEG 400 in your chosen aqueous buffer.

  • Determine Solubility: For each co-solvent blend, perform the shake-flask solubility method as described in Protocol 1.

  • Analyze Results: Compare the solubility achieved in each blend. Plot solubility versus co-solvent concentration. Note that high concentrations of co-solvents may be unsuitable for certain biological assays (e.g., cell-based assays) due to toxicity.[20]

Protocol 3: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a soluble inclusion complex.[22][23][24][25][26]

Objective: To evaluate the ability of cyclodextrins to form an inclusion complex and increase aqueous solubility.

Materials:

  • Aqueous buffer at the desired final pH.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®).

  • Equipment from Protocol 1.

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin concentrations (e.g., 1%, 5%, 10%, 20% w/v) in the desired aqueous buffer.

  • Determine Solubility: Perform the shake-flask method (Protocol 1) for each cyclodextrin solution.

  • Analyze Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation efficiency.

Part 4: Advanced Topics & Strategy Comparison

Q4: How do I choose between a co-solvent, a cyclodextrin, or a surfactant?

Answer: The optimal choice depends on the required solubility increase, the experimental system, and the route of administration for in vivo studies.

StrategyMechanism of ActionProsConsBest For
pH Adjustment Ionization of the basic amine group to form a more soluble salt.[27]Simple, cost-effective, well-understood.Limited by compound's pKa; may not be suitable for pH-sensitive assays.Initial approach for any ionizable compound; in vitro screening assays.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the lipophilic compound.[20]Can provide a significant logarithmic increase in solubility.[20]Can cause toxicity in cell-based assays or in vivo; risk of precipitation upon dilution.[21][28]Preclinical toxicology studies where high exposure is needed and some vehicle effects are tolerated.[29][30]
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[23][24]Low toxicity (especially HP-β-CD); can improve stability; often used in FDA-approved formulations.[22][25]Can be expensive; complexation is specific to molecule size and shape; may not provide sufficient enhancement for all compounds.Cell-based assays where organic solvents are undesirable; in vivo PK studies.
Surfactants Form micelles that encapsulate the drug in a hydrophobic core above the Critical Micelle Concentration (CMC).[31][32][33][34]Highly effective at solubilizing very hydrophobic compounds.Can interfere with biological assays; potential for in vivo toxicity depending on the agent and concentration.[31]Formulations for very poorly soluble compounds where other methods have failed.
Q5: Is forming a salt of this compound a viable long-term strategy?

Answer: Yes, absolutely. For long-term development (e.g., creating a stable drug product), forming a crystalline salt of the compound with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) is a standard and highly effective approach.[20][35] Salt formation locks the molecule in its ionized, more soluble state.[20][36] This strategy generally provides greater stability and more reliable dissolution properties than liquid formulations based on pH adjustment or co-solvents. However, this requires solid-state chemistry expertise and is typically considered a downstream step after initial compound validation.

Visualizing the Cyclodextrin Mechanism

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly those destined for...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly those destined for medicinal chemistry programs, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis and interpretation of the proton (¹H) NMR spectrum of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine, a compound of interest due to its privileged pyrazole and difluorophenyl motifs.

This guide moves beyond a simple peak assignment, offering a comparative analysis grounded in the fundamental principles of NMR spectroscopy. We will dissect the electronic effects of the substituents on the pyrazole core and the complex spin-spin coupling patterns introduced by the fluorine atoms. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers, enabling them to confidently characterize this and structurally related molecules.

The Structural Context: Predicting the ¹H NMR Landscape

The structure of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine presents a fascinating case for ¹H NMR analysis. The interplay between the electron-donating amine group and the electron-withdrawing, sterically demanding difluorophenyl group, both attached to the pyrazole ring, dictates the chemical environment of each proton.

Diagram of the Molecular Structure and Proton Environments

Caption: Molecular structure of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine with key proton environments highlighted.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure accurate and reproducible data, the following protocol for sample preparation and instrument setup is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. The residual solvent peak at approximately 2.50 ppm can be used as an internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer to achieve adequate signal dispersion.

  • Tune and shim the probe to the DMSO-d₆ sample to optimize magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Acquisition time: ~4 seconds

    • Relaxation delay: 2-5 seconds

  • Process the data with a Fourier transform and apply appropriate phasing and baseline correction.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine. These predictions are based on established values for similar structural motifs.[1][2][3][4]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J) in Hz Rationale
NH (Pyrazole) 12.0 - 13.0Broad Singlet-The acidic proton of the pyrazole NH is typically downfield due to hydrogen bonding and the aromatic nature of the ring. Its signal is often broad due to quadrupole broadening and exchange.
H4 (Pyrazole) ~ 6.0Singlet-The C4-H of the pyrazole ring is expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-donating amine at C3 and the electron-withdrawing phenyl at C5.
NH₂ (Amine) 5.0 - 6.0Broad Singlet-The amine protons are exchangeable and their chemical shift can vary with concentration and temperature. They typically appear as a broad singlet.
Aromatic Protons (Difluorophenyl) 7.2 - 7.6MultipletsJ(H,H) ≈ 8-9, J(H,F) ≈ 3-10The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The exact appearance will be a series of multiplets.

Comparative Analysis: Unpacking the Substituent Effects

The Pyrazole Core:

In an unsubstituted pyrazole, the C4-H proton typically resonates around 6.3 ppm.[1] The presence of the amino group at the C3 position is expected to shield the C4-H proton, shifting it upfield. Conversely, the electron-withdrawing 2,5-difluorophenyl group at the C5 position will have a deshielding effect. The predicted chemical shift of around 6.0 ppm reflects the net electronic influence of these two opposing groups.

The 2,5-Difluorophenyl Moiety:

The aromatic region of the spectrum will be the most complex. The protons on the difluorophenyl ring are subject to both ortho, meta, and para H-H couplings, as well as H-F couplings. Vicinal ³J(H,F) and longer-range ⁴J(H,F) and ⁵J(H,F) couplings are all possible and contribute to the multiplet structures.[5][6] The chemical shifts of these aromatic protons are generally found in the range of 7.0-8.0 ppm, influenced by the electronegativity of the fluorine atoms.[7][8][9]

Comparison with Alternative Structures

To further illustrate the unique spectral features of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine, a comparison with related structures is insightful:

  • 3-Aminopyrazole: In the absence of the bulky and electron-withdrawing difluorophenyl group, the pyrazole protons would be expected at slightly different chemical shifts, and the aromatic region would be absent.[2]

  • 5-Phenyl-1H-pyrazol-3-amine: Replacing the difluorophenyl with a simple phenyl group would simplify the aromatic region to a more standard multiplet, lacking the characteristic H-F couplings. The electronic effect on the pyrazole ring would also be less pronounced.

This detailed interpretation and comparative analysis provide a solid framework for researchers to confidently identify and characterize 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine and its analogs, facilitating the advancement of their research and development endeavors.

References

  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-521.
  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Figure]. Retrieved from [Link]

  • The ¹H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(9), 735-740.
  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin. Retrieved from [Link]

  • Elguero, J., & Claramunt, R. M. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistrySelect, 5(32), 10008-10019.
  • ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (n.d.). Journal of the Chemical Society of Pakistan, 26(2), 164-167.
  • Matthews, R. S. (1978). Determination and application of values of inter-ring F,F coupling constants. Journal of Magnetic Resonance (1969), 29(1), 65-78.
  • Matthews, R. S. (1978). Determination and application of values of inter-ring F,F coupling constants. Scilit. Retrieved from [Link]

  • Synthesis and Features of 4-aminopyrazoles with Perfluoroalkyl Substituent. (2017). Russian Journal of General Chemistry, 87(10), 2412-2417.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2015). RSC Advances, 5(111), 91677-91684.
  • ¹H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). (2020). Journal of Molecular Structure, 1218, 128489.
  • SpectraBase. (n.d.). 3-Aminopyrazole-4-carboxylic acid. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Ducati, L. C., et al. (2017). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal ³JHF coupling. Physical Chemistry Chemical Physics, 19(34), 23046-23055.
  • Plietker, B., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4789.
  • Vicinal fluorine-proton coupling constants. (1998). Journal of Magnetic Resonance, 131(1), 88-99.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (2019). Molecules, 24(22), 4097.
  • Hoggett, J. G., et al. (1971). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 93(1), 21-27.
  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]

Sources

Comparative

FTIR Spectral Analysis of Amino and Fluoro Groups in Pyrazoles: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. Pyrazole derivatives form a cornerstone of medicinal chemistry, exhibiting a wide ra...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. Pyrazole derivatives form a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The introduction of functional groups, such as amino (-NH₂) and fluoro (-F) moieties, can significantly modulate their pharmacological profiles. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, rapid, and non-destructive technique for confirming the successful incorporation of these functional groups.[3][4]

This guide provides an in-depth comparison of the FTIR spectral signatures of amino and fluoro groups on a pyrazole scaffold. It is designed to move beyond simple peak identification, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for accurate spectral acquisition and interpretation.

The Vibrational Language of Functional Groups: Theoretical Insights

Before delving into experimental protocols, it is crucial to understand the vibrational principles that allow for the differentiation of amino and fluoro groups.

  • The Amino Group (-NH₂): A Tale of Two Stretches A primary amino group attached to a pyrazole ring will exhibit characteristic N-H stretching vibrations. Due to symmetric and asymmetric stretching modes of the two N-H bonds, primary amines typically show two distinct absorption bands in the 3500-3300 cm⁻¹ region. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. Furthermore, a characteristic N-H bending or "scissoring" vibration is observed in the 1650-1580 cm⁻¹ range. The presence of both the double stretching band and the bending band is a strong indicator of a primary amino group.

  • The Fluoro Group (-F): A Strong, Simple Stretch The carbon-fluorine bond (C-F) is highly polarized, resulting in a strong absorption band in the FTIR spectrum. The C-F stretching vibration typically appears in the 1400-1000 cm⁻¹ region.[5] The exact wavenumber of this absorption is sensitive to the electronic environment of the pyrazole ring and the presence of other substituents. Unlike the amino group, the fluoro group itself does not give rise to multiple distinct bands in the functional group region, making its identification reliant on a single, strong absorption in the fingerprint region.

Experimental Protocols: A Self-Validating System

The quality of an FTIR spectrum is intrinsically linked to the sample preparation method. Below are two common and reliable protocols for analyzing solid pyrazole derivatives. The choice between them often depends on the sample amount, its physical properties, and the desired data quality.

Protocol 1: The KBr Pellet Method for High-Resolution Transmission Spectra

This traditional method is excellent for obtaining high-quality spectra but requires careful sample preparation to avoid moisture contamination.

Step-by-Step Methodology:

  • Materials and Equipment:

    • Agate mortar and pestle

    • FTIR-grade potassium bromide (KBr), dried in an oven at ~100°C for at least 2 hours and stored in a desiccator.

    • Hydraulic press with a pellet die

    • FTIR spectrometer

  • Sample Preparation (The "Why"):

    • Grinding the Sample: In the agate mortar, grind approximately 1-2 mg of the pyrazole sample to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects (the Christiansen effect), which can distort peak shapes.[6]

    • Mixing with KBr: Add approximately 100-200 mg of the dried KBr to the mortar. The optimal sample concentration in KBr is typically 0.2-1%.[7] A low concentration is necessary because the pellet is much thicker than a liquid film.[7] Gently but thoroughly mix the sample and KBr with the pestle. Avoid vigorous grinding at this stage to prevent excessive moisture absorption by the hygroscopic KBr.

    • Pressing the Pellet: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 metric tons) for about a minute to form a transparent or translucent pellet.[8] A clear pellet indicates good mixing and sufficient pressure.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using an empty sample compartment or a blank KBr pellet. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any inherent absorptions from the KBr itself.

    • Acquire the sample spectrum. The instrument parameters should be set appropriately (e.g., resolution of 4 cm⁻¹, 16-32 scans).

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR for Rapid, Non-Destructive Analysis

ATR-FTIR has become a dominant technique for its simplicity and speed, requiring minimal to no sample preparation.[9][10]

Step-by-Step Methodology:

  • Materials and Equipment:

    • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

    • Solvent for cleaning (e.g., isopropanol or ethanol).

    • Lint-free wipes.

  • Sample Preparation and Analysis (The "Why"):

    • Cleaning the ATR Crystal: Before each measurement, thoroughly clean the surface of the ATR crystal with a suitable solvent and a lint-free wipe to remove any residues from previous analyses.

    • Acquiring a Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum. This accounts for the absorbance of the crystal and the surrounding atmosphere.

    • Applying the Sample: Place a small amount of the solid pyrazole sample directly onto the ATR crystal.

    • Ensuring Good Contact: Use the ATR's pressure clamp to apply firm and even pressure on the sample. Good contact between the sample and the crystal is essential for a high-quality spectrum, as the IR beam only penetrates a few microns into the sample surface.[11][12]

    • Acquiring the Sample Spectrum: Acquire the spectrum using the same instrument parameters as the background scan.

Comparative Spectral Analysis: Identifying the Key Differences

The following table summarizes the key vibrational frequencies that differentiate an unsubstituted pyrazole from its amino- and fluoro-substituted analogues.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Peak Characteristics
Amino (-NH₂) on Pyrazole N-H Asymmetric Stretch3500 - 3400Medium to strong, sharp
N-H Symmetric Stretch3400 - 3300Medium to strong, sharp
N-H Bending (Scissoring)1650 - 1580Medium to strong
Fluoro (-F) on Pyrazole C-F Stretch1400 - 1000Strong, sharp
Pyrazole Ring N-H Stretch (if unsubstituted on N)~3140Broad
C=N Stretch~1530Medium
Ring C=C Stretches1600 - 1400Medium to strong

Note: The exact positions of these peaks can vary depending on the substitution pattern and the presence of other functional groups on the pyrazole ring.

When analyzing the spectra:

  • For an Amino-Substituted Pyrazole: Look for the characteristic pair of sharp peaks in the 3500-3300 cm⁻¹ region and a distinct peak around 1620 cm⁻¹. The absence of one of the N-H stretching peaks (or a single, weaker peak) may indicate a secondary amine.

  • For a Fluoro-Substituted Pyrazole: Search for a strong, prominent absorption band in the 1400-1000 cm⁻¹ region. This region can be complex (the "fingerprint region"), so it's important to compare the spectrum with that of a non-fluorinated analogue to confidently assign the C-F stretch.

  • For an Unsubstituted Pyrazole: The spectrum will be dominated by C-H, N-H (if applicable), C=N, and C=C stretching and bending vibrations of the heterocyclic ring. The high-frequency region above 3300 cm⁻¹ will be clear of the sharp N-H stretching bands characteristic of a primary amine.

Visualizing the Workflow and Logic

To further clarify the experimental process and the logic of spectral interpretation, the following diagrams are provided.

experimental_workflow Experimental Workflow for FTIR Analysis of Pyrazoles cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample KBr_Method KBr Pellet Method Sample->KBr_Method Grind & Mix with KBr ATR_Method ATR-FTIR Method Sample->ATR_Method Place on Crystal Background Acquire Background Spectrum KBr_Method->Background ATR_Method->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Process Spectrum (Baseline Correction, etc.) Sample_Spec->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Conclusion Structural Confirmation Compare->Conclusion spectral_logic Logical Relationships in FTIR Spectral Interpretation cluster_amino Amino Group (-NH2) Present cluster_fluoro Fluoro Group (-F) Present Pyrazole_Core Pyrazole Derivative NH_Stretch Two sharp peaks ~3500-3300 cm⁻¹ Pyrazole_Core->NH_Stretch if amino-substituted CF_Stretch One strong peak ~1400-1000 cm⁻¹ Pyrazole_Core->CF_Stretch if fluoro-substituted NH_Bend One peak ~1650-1580 cm⁻¹

Caption: A diagram showing the correlation between the presence of specific functional groups on a pyrazole and their characteristic FTIR absorption regions.

Conclusion

FTIR spectroscopy is a powerful and accessible tool for the structural elucidation of functionalized pyrazoles. By understanding the theoretical basis of the vibrational modes of amino and fluoro groups and by employing meticulous and validated experimental protocols, researchers can confidently confirm the outcomes of their synthetic efforts. This guide provides the foundational knowledge and practical steps necessary to distinguish between these crucial functional groups, thereby ensuring the integrity of the molecules advancing through the drug discovery pipeline.

References

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Available at: [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 246-254. Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Oreate AI. (2026, February 17). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. Available at: [Link]

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

  • Al-Juboori, A. M. (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Basrah Researches ((Sciences)) , 40(1 A), 20-30. Available at: [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Available at: [Link]

  • Kisiel, Z., Pszczółkowski, L., & Kraśnicki, A. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available at: [Link]

  • Petrov, V. A. (2009).
  • Horvath, R., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 125(2), 750-758. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) PF, PYZ, and PF−PYZ and (b) PF− PYZ compared with PF−PYZ-Cr. Available at: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

  • Patel, D., & Mahajan, R. (2015). Vibrational spectroscopy for the identification and characterization of pyrimidine derivatives: A review. Spectroscopy Letters, 48(3), 206-219. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Gateway Analytical. (2026, February 19). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Available at: [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Available at: [Link]

  • Carradori, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 27(17), 5482. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various... Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy, 2015, 1-7. Available at: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

  • Reagen, B., & Plummer, G. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Midac Corporation. Available at: [Link]

  • Bendale, A. G. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 127-132. Available at: [Link]

  • LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Patsnap. (2025, September 22). Compare FTIR vs Pyrolysis-Gas Chromatography: Analytical Power. Available at: [Link]

  • El-Faham, A., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • MDPI. (2016). Special Issue : Fluorine Chemistry 2016. Available at: [Link]

Sources

Validation

Absolute Purity Validation of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine: A Comparative Guide to Elemental Analysis vs. Relative Methods

Executive Summary In early-stage drug discovery and Active Pharmaceutical Ingredient (API) manufacturing, assuming that a compound is pure based solely on liquid chromatography can lead to catastrophic downstream failure...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and Active Pharmaceutical Ingredient (API) manufacturing, assuming that a compound is pure based solely on liquid chromatography can lead to catastrophic downstream failures. For fluorinated heterocyclic intermediates like 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine , relying exclusively on relative methods masks the presence of "invisible" contaminants such as inorganic salts, silica gel, or residual water[1].

To establish a self-validating purity profile, analytical scientists must employ orthogonal techniques. This guide objectively compares relative purity methods (HPLC-UV) against absolute purity methods (Elemental Analysis, qNMR)[1], providing a comprehensive, causality-driven workflow for validating the elemental composition of fluorinated pyrazoles.

Compound Profile & The Analytical Dilemma

Target Compound: 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine Chemical Formula: C9H7F2N3 Molar Mass: 195.17 g/mol Theoretical Mass Fractions: Carbon: 55.39% | Hydrogen: 3.62% | Nitrogen: 21.53% | Fluorine: 19.47%

When synthesizing this compound, the final purification step often involves silica gel chromatography or crystallization. Validating the success of this purification requires understanding the difference between relative and absolute purity:

  • 2: Measures the area percentage of chromophoric components. It is highly sensitive to organic byproducts but completely blind to non-UV-absorbing impurities like inorganic salts or silica[2].

  • 1: An absolute method that measures molar purity by comparing proton signals to an internal standard. While highly accurate and orthogonal to chromatography, it requires expensive standards and assumes all impurities lack overlapping signals[1].

  • 3: The gold standard for absolute mass fraction. By combusting the sample and quantifying the evolved gases, EA detects any mass deficit caused by invisible impurities, ensuring the absolute integrity of the bulk material[3].

Methodological Comparison
Analytical TechniquePrimary OutputDetects Inorganic Salts/Silica?Detects Water/Solvents?Precision / ToleranceCost & Throughput
Elemental Analysis (CHN) Absolute Mass FractionYes (by mass deficit)Yes (by altered H/O ratio)±0.3% to ±0.4%Low cost, High throughput
HPLC-UV Relative Area %No (invisible to UV)NoHighly sensitive to chromophoresMedium cost, High throughput
qNMR Absolute Molar PurityYes (by mass deficit)Yes (if protonated)±0.1% to ±0.5%High cost, Low throughput
LC-MS MW / Relative %NoNoHigh for ionizable speciesHigh cost, Medium throughput
Experimental Protocol: CHN & F Analysis of Fluorinated Pyrazoles

Analyzing fluorinated compounds presents unique chemical challenges. The strong C-F bonds are highly refractory, and combustion can generate corrosive hydrogen fluoride (HF) or fluorine gas (F2) that damages analytical columns[4]. The following self-validating protocol mitigates these issues to ensure accurate quantification.

Step 1: Micro-Weighing and Encapsulation

  • Action: Weigh exactly 1.500 to 2.500 mg of the desiccated pyrazole into a combustible tin capsule using an ultra-microbalance[5].

  • Causality: Tin is chosen because its oxidation is violently exothermic. When the capsule drops into the furnace, the local temperature spikes to ~1800°C, providing the thermal shock necessary to shatter the stable aromatic pyrazole ring[6].

Step 2: Flash Combustion with Catalytic Oxygen Donors

  • Action: Add a small amount of a catalytic oxide composition (e.g., Vanadium Pentoxide, V2O5) to the tin capsule before sealing. Drop the capsule into a quartz combustion tube heated to 900–1000°C under a dynamic pulse of pure O2[6].

  • Causality: Fluorinated aromatics resist complete oxidation, often forming gaseous carbon tetrafluoride (CF4) instead of CO2, which artificially lowers the carbon readout. The catalyst acts as a localized oxygen donor, ensuring the quantitative conversion of all carbon to CO2[4].

Step 3: Halogen Scavenging

  • Action: Pack the lower section of the combustion tube with copper oxide (CuO) and silver wool (Ag)[4].

  • Causality: The CuO ensures any residual carbon monoxide is fully oxidized to CO2. Crucially, the silver wool reacts with corrosive HF and F2 radicals generated from the difluorophenyl ring, trapping them as non-volatile silver fluoride (AgF)[6]. This prevents fluorine from interfering with the downstream gas chromatography column or the Thermal Conductivity Detector (TCD)[6].

Step 4: Reduction and TCD Detection

  • Action: Pass the combustion gases (CO2, H2O, NOx) through a reduction reactor containing elemental copper at 600°C, then through a GC column to a TCD[6].

  • Causality: The copper reduces all nitrogen oxides (NOx) to N2 gas and scrubs any excess oxygen[6]. The TCD then sequentially quantifies N2, CO2, and H2O, allowing the precise calculation of the C, H, and N mass fractions[5].

Step 5: Orthogonal Fluorine Quantification (Schöniger Method)

  • Action: Combust a separate 2 mg sample in a Schöniger oxygen flask. Absorb the combustion products in a Total Ionic Strength Adjustment Buffer (TISAB) and quantify the fluoride ions using an Ion-Selective Electrode (ISE)[7].

  • Causality: Because the CHN analyzer intentionally traps fluorine in the silver wool, F cannot be quantified in the same run[6]. The Schöniger/ISE method provides an independent, absolute measurement of the fluorine mass fraction, closing the mass balance loop and validating the CHN data[7].

Data Presentation: Batch Validation Case Study

To illustrate the necessity of this orthogonal approach, consider the following simulated validation data for two batches of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine:

BatchHPLC-UV Purity (%)%C (Theoretical: 55.39)%H (Theoretical: 3.62)%N (Theoretical: 21.53)EA Conclusion
Batch A 99.8%55.42%3.65%21.50%Pass (Within ±0.4% tolerance)
Batch B 99.5%52.10%3.40%20.20%Fail (Suspect ~6% silica/salt contamination)

Analytical Insight: Batch B passed HPLC with a seemingly excellent 99.5% purity but failed Elemental Analysis. The proportional drop across %C, %H, and %N indicates the presence of ~6% inorganic mass (likely silica gel from column chromatography), proving that HPLC alone is insufficient for absolute purity validation[1].

Decision Matrix Workflow

PurityWorkflow API API Synthesis: 5-(2,5-difluorophenyl) -1H-pyrazol-3-amine HPLC HPLC-UV Analysis (Relative Purity) API->HPLC Step 1 EA Elemental Analysis (CHN) (Absolute Mass Fraction) API->EA Step 2 HPLC_Pass HPLC Purity > 99.0% (Apparent Purity) HPLC->HPLC_Pass EA_Check Does CHN match theoretical ±0.4%? EA->EA_Check HPLC_Pass->EA_Check Cross-validate Hidden Hidden Impurities Detected! (Inorganic salts, silica, water) EA_Check->Hidden No Valid Absolute Purity Verified Ready for in vivo Assays EA_Check->Valid Yes

Fig 1: Orthogonal purity validation workflow combining relative and absolute analytical techniques.
References

1.[3] VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." 3 2.[1] Journal of Medicinal Chemistry / PMC. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." 1 3.[2] Benchchem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." 2 4.[5] Nanoscale (RSC Publishing). "Tuning of fluorine content in graphene: towards large-scale production of stoichiometric fluorographene." 5 5.[4] ResearchGate. "Elemental analysis of organic compounds with the use of automated CHNS analyzers."4 6.[6] ThermoFisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA." 6 7.[7] RSC Publishing. "Cytotoxicity of fluorographene." 7

Sources

Comparative

Chromatographic Resolution of Difluorophenyl Regioisomers: A Comparative Guide for 5-(2,4-Difluorophenyl) vs. 5-(2,5-Difluorophenyl)

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical method development is the baseline resolution of heavily fluorinated regioisomers. The 5-(2,4-difluorophenyl) and 5-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical method development is the baseline resolution of heavily fluorinated regioisomers. The 5-(2,4-difluorophenyl) and 5-(2,5-difluorophenyl) moieties are critical structural components in modern drug design. The 2,4-difluorophenyl isomer is a fundamental building block in the synthesis of the antifungal posaconazole[1] and the CXCR7 antagonist ACT-1004-1239[2]. Conversely, the 2,5-difluorophenyl isomer is a critical intermediate for the TRK inhibitor larotrectinib[3].

During the synthesis of these active pharmaceutical ingredients (APIs), cross-contamination of starting materials or non-regioselective halogenation can lead to the formation of the opposing regioisomer. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities, standard reversed-phase liquid chromatography (RPLC) often fails to resolve them. This guide deconstructs the physicochemical causality behind their separation and provides a self-validating analytical protocol to achieve baseline resolution.

Physicochemical Causality: Why Standard C18 Fails

Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces (London dispersion forces) to retain and separate analytes. When we analyze the 2,4- and 2,5-difluorophenyl isomers, their calculated partition coefficients (LogP) and total hydrophobic surface areas are virtually identical. Consequently, a C18 column is "blind" to the structural differences, resulting in co-elution.

To separate these isomers, we must exploit their subtle electronic and steric differences dictated by the substitution pattern of the fluorine atoms:

  • 5-(2,4-Difluorophenyl): The fluorine at the para position (position 4) can donate electron density back into the aromatic ring via resonance, partially offsetting its inductive electron withdrawal.

  • 5-(2,5-Difluorophenyl): The fluorine at the meta position (position 5) cannot participate in resonance donation to the attachment point. It strictly withdraws electrons inductively.

The Chromatographic Consequence: The 2,5-difluorophenyl ring is more electron-deficient than the 2,4-difluorophenyl ring. To resolve them, we must transition from a hydrophobicity-driven mechanism to an electronic-driven mechanism using a Pentafluorophenyl (PFP) stationary phase[4].

Table 1: Structural & Physicochemical Comparison
Property5-(2,4-Difluorophenyl) Moiety5-(2,5-Difluorophenyl) MoietyChromatographic Impact
Fluorine Positions Ortho, ParaOrtho, MetaDictates dipole moment and π -electron density.
Ring Electron Density Slightly more electron-rich (due to para resonance)Highly electron-deficient (pure inductive withdrawal)Drives differential π−π interactions on PFP phases.
Hydrophobicity (LogP) ~ Identical~ IdenticalRenders standard C18 columns ineffective.
Steric Profile Halogens at 2,4 allow less restricted rotation at position 5Halogens at 2,5 create different steric bulk distributionEnables shape-selectivity recognition.

Stationary Phase Selection: The PFP Advantage

Pentafluorophenyl (PFP) columns offer orthogonal selectivity compared to alkyl phases. The highly electronegative fluorine atoms on the PFP stationary phase create an electron-deficient aromatic ring, effectively acting as a Lewis acid[5].

When analyzing our difluorophenyl isomers, the PFP phase utilizes three distinct retention mechanisms:

  • π−π Donor-Acceptor Interactions: Because the 2,4-isomer is slightly more electron-rich than the 2,5-isomer, it acts as a stronger Lewis base (electron donor) toward the Lewis acidic PFP ring. Therefore, the 2,4-isomer will be retained longer on a PFP column.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact differentially with the distinct dipole moments of the ortho,para vs. ortho,meta configurations[4].

  • Shape Selectivity: The rigid, planar structure of the PFP group provides enhanced steric recognition of the differing fluorine positions.

G Start Analyze Difluorophenyl Regioisomers C18 Evaluate Standard C18 (Hydrophobic Retention) Start->C18 Decision1 Resolution (Rs) > 1.5? C18->Decision1 Fail Rs < 1.0 (Co-elution) Identical LogP Decision1->Fail No PFP Switch to PFP Phase (π-π & Dipole Interactions) Fail->PFP Solvent Optimize Mobile Phase (Use MeOH, avoid ACN) PFP->Solvent Success Baseline Resolution Achieved (Rs > 2.0) Solvent->Success Enhanced Selectivity

Fig 1: Logical decision tree for the chromatographic resolution of fluorinated regioisomers.

Experimental Protocol: Self-Validating PFP Workflow

To ensure a robust and reproducible separation, the choice of organic modifier is just as critical as the column. Acetonitrile (ACN) must be avoided. ACN contains a carbon-nitrogen triple bond with π electrons that compete for the π−π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol (MeOH) , a protic solvent lacking π electrons, allows maximum interaction between the PFP phase and the analytes.

Step-by-Step Methodology

System Requirements: UHPLC system with PDA/UV detection. Column: Core-shell PFP (e.g., Kinetex PFP or ACE C18-PFP), 150 x 4.6 mm, 2.6 µm.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Fluoride in LC-MS grade Water (pH ~6.5). Causality: Ammonium fluoride enhances peak shape for halogenated compounds and improves MS ionization if downstream LC-MS is required.

  • Mobile Phase B: 100% LC-MS grade Methanol.

Step 2: Column Equilibration & System Purge

  • Flush the system and column with 100% Methanol for 20 column volumes (CV) to remove any residual Acetonitrile from previous runs.

  • Equilibrate the column at 40°C with 40% Mobile Phase B for 15 CVs until the baseline is strictly stable.

Step 3: Gradient Execution

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL (Sample diluent: 50:50 Water:MeOH to prevent strong-solvent breakthrough).

  • Gradient Profile:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 40% to 75% B (Linear ramp to elute the isomers)

    • 12.0 - 14.0 min: 75% to 95% B (Column wash)

    • 14.0 - 18.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - Validation Gate

  • Inject a 1:1 resolution standard of 5-(2,4-difluorophenyl) and 5-(2,5-difluorophenyl) derivatives.

  • Self-Validating Criteria: The protocol is only valid for quantitative use if the calculated USP Resolution ( Rs​ ) between the two isomers is 2.0 . If Rs​<2.0 , decrease the gradient slope (e.g., extend the ramp to 15 minutes) to increase residence time in the π−π interaction zone.

Comparative Chromatographic Data

The following table summarizes the expected chromatographic performance when migrating a difluorophenyl isomer separation from a standard C18 platform to an optimized PFP platform.

Table 2: Performance Comparison (C18 vs. PFP)
ParameterStandard C18 (ACN/Water)Core-Shell PFP (MeOH/Water)
Retention Time: 2,5-DFP 6.45 min8.12 min
Retention Time: 2,4-DFP 6.50 min8.85 min
Elution Order Co-elution2,5-DFP elutes first, 2,4-DFP second
Selectivity ( α ) 1.011.12
Resolution ( Rs​ ) 0.4 (Fail) 2.8 (Pass - Baseline)
Primary Retention Driver Hydrophobic Dispersion π−π Donor-Acceptor & Dipole

By deliberately selecting a stationary phase that exploits the electronic deficiencies of the meta-substituted fluorine versus the resonance-donating para-substituted fluorine, we transform an impossible separation into a robust, routine assay suitable for rigorous pharmaceutical quality control.

Sources

Validation

Melting Point Determination and Validation for Fluorinated Pyrazoles: A Comparative Guide

Introduction: The Thermal Behavior of Fluorinated Pyrazoles Fluorinated pyrazoles are highly valued scaffolds in medicinal chemistry, agrochemical development, and materials science due to the unique physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal Behavior of Fluorinated Pyrazoles

Fluorinated pyrazoles are highly valued scaffolds in medicinal chemistry, agrochemical development, and materials science due to the unique physicochemical properties imparted by fluorine substitution, such as enhanced metabolic stability and altered lipophilicity[1]. The introduction of trifluoromethyl (–CF₃) or fluoroaryl groups significantly alters the solid-state intermolecular interactions of the pyrazole ring. It shifts the equilibrium between classical hydrogen bonding (N–H···N) and halogen bonding (C–F···π), which directly dictates the crystal lattice energy.

Consequently, precise melting point determination is not merely a routine purity check; it is a fundamental thermodynamic characterization. It informs formulation stability, detects potential polymorphism, and ensures batch-to-batch consistency during scale-up.

Methodological Comparison: Capillary vs. Differential Scanning Calorimetry (DSC)

When validating the thermal properties of fluorinated pyrazoles, application scientists must choose between the traditional Capillary Method and Differential Scanning Calorimetry (DSC). Understanding the causality behind each method's mechanics is critical for accurate data interpretation.

Capillary Method (USP <741> Compliant):

  • Mechanism: This method relies on the visual observation of a phase change. The sample is heated in a glass capillary, and the temperatures at which the solid first collapses (onset) and completely liquefies (clear point) are recorded[2].

  • Causality of Choice: This is the preferred method for rapid, cost-effective purity assessments and routine quality control. A narrow melting range (typically 1–2 °C) indicates high purity. However, because it relies on visual bulk properties, it lacks the thermodynamic sensitivity to detect subtle solid-solid polymorphic transitions that fluorinated heterocycles often undergo[3].

Differential Scanning Calorimetry (DSC):

  • Mechanism: DSC measures the differential heat flow required to increase the temperature of a sample compared to an inert reference, recording the melting event as a quantitative endothermic peak[4].

  • Causality of Choice: DSC is the gold standard for comprehensive thermal profiling. Fluorinated pyrazoles can exhibit high vapor pressures or sublimate just before melting. By performing DSC in hermetically sealed pans, scientists can capture the true enthalpy of fusion (ΔH) and precise extrapolated onset temperature (Tm) without the interference of mass loss[5].

Quantitative Data: Comparative Melting Points

The following table summarizes the thermal data for common fluorinated pyrazole building blocks, contrasting the expected visual capillary ranges with thermodynamic onset temperatures.

Compound NameMolecular FormulaCapillary Melting Range (°C)DSC Onset Temperature (Tm, °C)Key Thermal Characteristics
3-(Trifluoromethyl)pyrazoleC₄H₃F₃N₂44.0 – 49.0[6]~45.5Low melting point; prone to sublimation if unsealed.
3-Methyl-5-(trifluoromethyl)-1H-pyrazoleC₅H₅F₃N₂89.0 – 90.0[7]~89.2Sharp melting peak; strong N-H···N dimerization.
1-(4-Fluorophenyl)-3-(4-tolyl)propen-1-one derived pyrazole precursorsC₁₆H₁₃FO134.0 – 136.0[8]~134.8Higher thermal stability due to extended aromatic system.

Note: DSC onset temperatures are representative baseline-extrapolated values based on high-purity crystalline forms.

Experimental Protocols: Self-Validating Workflows

Protocol A: Capillary Melting Point Determination (USP <741>)

Self-Validation Principle: The heating block must be calibrated using USP Melting Point Reference Standards that bracket the expected melting point of the target fluorinated pyrazole[2].

  • Sample Preparation: Triturate the fluorinated pyrazole into a fine, homogeneous powder. Causality: Uniform particle size ensures consistent heat transfer throughout the sample matrix.

  • Capillary Charging: Introduce the powder into a USP-compliant glass capillary (10 cm length, 0.8–1.2 mm internal diameter)[9]. Tap the capillary firmly on a hard surface to pack the sample to a height of exactly 2.5 to 3.5 mm[9]. Causality: Loose packing creates microscopic air pockets, which act as thermal insulators and artificially broaden the observed melting range.

  • Pre-Heating: Insert the capillary into the apparatus when the block temperature is approximately 5–10 °C below the expected melting point[2].

  • Ramp Rate: Adjust the heating rate to exactly 1 ± 0.5 °C/min[9]. Causality: A faster heating rate induces thermal lag between the metallic heating block and the sample inside the glass, resulting in an artificially high melting point reading.

  • Observation & Recording: Record the "onset" (when the column definitely collapses against the tube wall) and the "clear point" (when the test substance becomes liquid throughout)[2].

Protocol B: Differential Scanning Calorimetry (DSC)

Self-Validation Principle: The instrument must be calibrated for temperature accuracy and cell constant using a high-purity Indium standard (Tm = 156.6 °C, ΔH = 28.45 J/g).

  • Sample Encapsulation: Weigh exactly 1.0–3.0 mg of the fluorinated pyrazole into an aluminum DSC pan. Use a press to apply a hermetic seal. Causality: Hermetic sealing contains volatile fluorinated vapors, ensuring the recorded endotherm represents a pure solid-liquid phase transition rather than a concurrent sublimation event[5].

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min. Causality: Nitrogen prevents oxidative degradation at elevated temperatures and sweeps away moisture that could cause artifactual endotherms.

  • Thermal Cycle: Equilibrate the sample at 20 °C. Heat at a controlled rate of 10 °C/min past the expected melting point.

  • Data Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (Tm) and the enthalpy of fusion (ΔH).

Visualizations

Workflow Start Sample Preparation (Fluorinated Pyrazole) Split Select Methodology Start->Split Capillary Capillary Method (USP <741>) Split->Capillary DSC Differential Scanning Calorimetry (DSC) Split->DSC Cap_Step Pack 2.5-3.5 mm Heat 1°C/min Capillary->Cap_Step DSC_Step Hermetic Pan Heat 10°C/min DSC->DSC_Step Cap_Result Visual Clear Point (Onset & Meniscus) Cap_Step->Cap_Result DSC_Result Endothermic Peak (Enthalpy & Tm) DSC_Step->DSC_Result Validation Cross-Validation & Purity Assessment Cap_Result->Validation DSC_Result->Validation

Workflow comparing Capillary and DSC methods for melting point validation.

PhaseLogic Solid Crystalline Solid (Form I) Heat Thermal Energy Applied Solid->Heat Melt1 Endothermic Melt (Tm1) Heat->Melt1 Metastable Liquid Isotropic Liquid Heat->Liquid Stable Form Recryst Exothermic Recrystallization Melt1->Recryst Melt2 Final Melt (Form II, Tm2) Recryst->Melt2 Melt2->Liquid

Thermodynamic phase transition logic illustrating potential polymorphism during heating.

References

  • United States Pharmacopeia. "General Chapters: <741> MELTING RANGE OR TEMPERATURE." USPBPEP. [Link]

  • Taylor & Francis. "Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents." Tandfonline. [Link]

  • American Chemical Society (ACS). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. [Link]

  • ResolveMass Laboratories Inc. "Melting Point Determination." ResolveMass. [Link]

  • Emerald Cloud Lab. "Experiment Differential Scanning Calorimetry." Emerald Cloud Lab. [Link]

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." ThinkSRS.[Link]

  • Westlab. "Measuring the Melting Point." Westlab. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine, a fluorinated pyrazole derivative. By adhering to these procedures, laboratories can ensure the safety of their personnel, protect the environment, and maintain regulatory compliance.

Part 1: Waste Characterization and Hazard Assessment

The foundational step in proper chemical waste disposal is a thorough understanding of the material's potential hazards.[3] Given its structure as a difluorophenyl pyrazole amine, 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine should be treated as a hazardous substance.

Anticipated Hazards:

  • Toxicity: Many pyrazole-containing compounds exhibit biological activity and can be harmful if swallowed, inhaled, or absorbed through the skin.[2][4][5]

  • Environmental Persistence: Fluorinated aromatic compounds can be persistent in the environment.[6] Therefore, release to the environment must be strictly avoided.[7]

  • Reactivity: While not inherently explosive, it may react with strong oxidizing agents.[8]

Based on these potential hazards, all waste containing 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine must be classified as hazardous waste.[9]

Table 1: Summary of Potential Hazards and Handling Precautions

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[2][4]Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields.
Skin Irritation/Corrosion May cause skin irritation.[5]Chemical-resistant gloves, lab coat.
Eye Irritation/Damage May cause serious eye irritation.[4][5]Safety goggles or face shield.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[1]Use in a well-ventilated area or with a chemical fume hood. If dust is generated, a respirator may be necessary.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Prevent entry into drains and waterways.[7]

Part 2: Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure appropriate disposal.[3][10]

Step-by-Step Waste Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the collection of hazardous waste.[10] This area should be under the direct control of the laboratory personnel.

  • Select Appropriate Waste Containers: Use only containers that are compatible with the chemical waste.[9] For 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[10] The container must be in good condition, with no cracks or leaks.[10]

  • Label Waste Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "5-(2,5-difluorophenyl)-1H-pyrazol-3-amine," and a clear indication of the associated hazards (e.g., "Toxic").[10][11] The date of accumulation should also be included.[3]

  • Segregate Waste Streams:

    • Solid Waste: Collect solid 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated solid materials in a designated, labeled solid waste container.

    • Liquid Waste: Solutions containing 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine should be collected in a separate, labeled liquid waste container. Do not mix with other incompatible waste streams.[10] For example, avoid mixing with strong acids or bases unless the reaction has been intentionally carried out and the resulting mixture is being disposed of.

    • Sharps Waste: Needles, syringes, or razor blades contaminated with the compound should be disposed of in a designated sharps container.

Diagram 1: Decision Workflow for Waste Segregation

A Waste Generated Containing 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine B Is the waste solid? A->B C Is the waste liquid? B->C No E Solid Hazardous Waste Container B->E Yes D Is the waste a sharp? C->D No F Liquid Hazardous Waste Container C->F Yes G Sharps Container D->G Yes H Consult EHS for Unusual Waste Forms D->H No

Caption: Waste Segregation Decision Tree.

Part 3: Storage and Disposal Procedures

The storage of hazardous waste is regulated and must be managed to minimize risks.

Storage Guidelines:

  • Container Management: Keep waste containers securely capped at all times, except when adding waste.[10] Do not overfill containers; leave at least 10% headspace to allow for expansion.[12]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to capture any potential leaks or spills.[13]

  • Storage Location: The Satellite Accumulation Area should be away from sources of ignition and incompatible materials.[13]

  • Accumulation Time Limits: Adhere to institutional and regulatory limits for the amount of waste that can be accumulated and the time it can be stored in the laboratory before being transferred to a central waste facility.[9][10]

Disposal Pathway:

Under no circumstances should 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine or its waste be disposed of down the drain or in the regular trash.[3][9] This is to prevent the contamination of water systems and the environment.

Step-by-Step Disposal Protocol:

  • Request a Waste Pickup: Once a waste container is full or has reached its accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies. This typically includes information on the chemical composition and quantity of the waste.

  • Professional Disposal: The licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills: For small spills, trained laboratory personnel wearing appropriate PPE can clean them up. Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad).[8] Place the absorbed material into a sealed, labeled hazardous waste container.

  • Large Spills: For large spills, evacuate the area immediately and notify your institution's EHS or emergency response team.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

All personnel handling 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine must be familiar with the location and use of safety showers, eyewash stations, and spill kits.[8]

Diagram 2: Disposal and Emergency Response Flowchart

cluster_0 Routine Disposal cluster_1 Emergency Procedures A Waste Container Full or Time Limit Reached B Request EHS Pickup A->B C Complete Waste Disposal Forms B->C D Transfer to Licensed Hazardous Waste Contractor C->D E Spill or Exposure Occurs F Assess Severity E->F G Small Spill: Lab Personnel Cleanup F->G Small Spill H Large Spill: Evacuate & Call EHS F->H Large Spill I Exposure: Administer First Aid & Seek Medical Attention F->I Exposure

Sources

Handling

Personal protective equipment for handling 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine

Comprehensive Safety and Operational Logistics Protocol for Handling 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine Introduction As a Senior Application Scientist, I approach chemical handling not merely as a checklist of pre...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Logistics Protocol for Handling 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine

Introduction As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a rigorously engineered system of risk mitigation. 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine is a highly specialized fluorinated aromatic amine, frequently utilized as a critical building block in the synthesis of kinase inhibitors and advanced agrochemicals.

While specific toxicological data for this exact novel derivative is still emerging, we must extrapolate its hazard profile from its core pharmacophores: the basic pyrazole-3-amine moiety and the lipophilic difluorophenyl ring. Based on the safety data of its structural analog, 3-amino-5-phenylpyrazole, this compound is classified as a Category 2 Skin Irritant (H315), a Category 2A Eye Irritant (H319), and a Category 3 Specific Target Organ Toxicant for respiratory irritation (H335)[1][2]. Furthermore, fluorinated aromatic amines carry inherent risks of hepatic N-oxidation, which can generate reactive hydroxylamine metabolites[3]. Therefore, preventing dermal absorption and inhalation is paramount.

The Causality of PPE Selection

Personal Protective Equipment (PPE) is the final line of defense. Our selection criteria are dictated by the compound's physicochemical properties and the solvents used during operational workflows (e.g., DMSO or DMF).

  • Ocular Protection: The basicity of the primary amine group can cause rapid saponification of ocular lipids upon contact. Standard safety glasses are insufficient for powder handling. ANSI Z87.1-compliant chemical splash goggles are mandatory to create a full seal around the eyes and prevent mucosal absorption of basic pyrazole dust[4].

  • Dermal Protection: The addition of the 2,5-difluoro substitution increases the molecule's lipophilicity, enhancing its ability to penetrate the stratum corneum, especially when solubilized in carrier solvents like DMSO. We mandate a double-gloving protocol using 100% nitrile gloves[4][5].

  • Respiratory Protection: As a crystalline solid, the compound is prone to aerosolization during weighing. Inhalation can trigger severe mucosal inflammation (STOT SE 3)[1]. Operations must be conducted within a certified chemical fume hood. If engineering controls are temporarily compromised, an N95 or P100 particulate respirator is required to filter airborne hazards[5].

Quantitative Hazard and PPE Performance Data

To facilitate rapid risk assessment, the following table synthesizes the hazard classifications and the quantitative performance of our required PPE.

Hazard Classification (GHS)Pathophysiological RationaleRequired PPE SpecificationPerformance / Breakthrough Metric
Skin Irritation (Cat 2) Amine-induced lipid disruptionNitrile Gloves (Min 0.12 mm)> 30 min resistance to DMSO
Eye Irritation (Cat 2A) Corneal epithelial damageSplash Goggles (ANSI Z87.1)100% droplet/dust exclusion
STOT SE 3 (Respiratory) Bronchial mucosal inflammationN95/P100 Respirator≥ 95% particulate filtration
Systemic Toxicity Risk Hepatic CYP450 N-oxidationPolyethylene-coated Lab CoatZero permeation of dry powder

Operational Workflow: Safe Solubilization Protocol

This self-validating protocol ensures that every step inherently verifies the safety of the next, preventing accidental exposure during the preparation of stock solutions (e.g., 10 mM in DMSO).

Step 1: Environmental Verification & PPE Donning

  • Verify the chemical fume hood's face velocity is actively reading between 80–100 feet per minute (fpm). This ensures aerosolized pyrazole dust is captured before reaching the breathing zone[6].

  • Don a polyethylene-coated laboratory coat, fully buttoned.

  • Don ANSI Z87.1 chemical splash goggles.

  • Don two pairs of nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to eliminate exposed skin at the wrist.

Step 2: Enclosed Weighing

  • Place an analytical balance inside the fume hood.

  • Pre-weigh a static-dissipative weigh boat. Causality note: The fluorinated nature of the compound can cause static cling; using an anti-static gun (zerostat) on the weigh boat prevents powder from jumping and aerosolizing.

  • Carefully dispense the required mass of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine using a stainless-steel micro-spatula.

Step 3: Solubilization & Containment

  • Transfer the powder into a borosilicate amber glass vial to prevent potential UV degradation.

  • Add the required volume of anhydrous DMSO using a calibrated positive-displacement pipette.

  • Instantly cap the vial with a PTFE-lined septum cap. Causality note: PTFE is highly resistant to DMSO and prevents leaching, ensuring chemical integrity while sealing the hazard.

  • Vortex the sealed vial until visual dissolution is achieved.

Step 4: Decontamination & Disposal

  • Wipe down the balance and hood surface with a solvent-dampened lint-free wipe (70% Isopropanol), followed by a 10% bleach solution to neutralize residual amines.

  • Remove the outer gloves inside the hood, turning them inside out to trap any microscopic particulates, and dispose of them in a designated hazardous waste container for incineration[2].

  • Wash hands with soap and water immediately after removing the inner gloves[6].

Logical Relationship Visualization

The following diagram maps the logical flow of exposure prevention, demonstrating how engineering controls and PPE intersect to block the metabolic toxicity pathways of fluorinated aromatic amines.

Exposure_Prevention_Workflow cluster_Controls Exposure Mitigation System A 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine (Aerosolized Powder / Solvent Splash) B Engineering Control (Fume Hood: 80-100 fpm) A->B Captured by C PPE: Double Nitrile Gloves & Splash Goggles A->C Blocked by D Dermal / Inhalation Absorption A->D If unmitigated F Safe Solubilization & Waste Disposal B->F Enables C->F Enables E Hepatic CYP450 N-Oxidation (Reactive Hydroxylamines) D->E Metabolic Activation

Operational workflow mapping exposure mitigation against metabolic toxicity of fluorinated amines.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov.6

  • Sigma-Aldrich. "3-Amino-5-phenylpyrazole 98 1572-10-7 Safety Information." Sigmaaldrich.com.

  • Fisher Scientific. "SAFETY DATA SHEET: 5-phenyl-1H-pyrazol-3-amine." Fishersci.at. 1

  • Guidechem. "3-Fluoro-2-methoxyaniline Safety and Toxicity." Guidechem.com. 3

  • University of Southern California Environmental Health & Safety. "Personal Protective Equipment (PPE) Selection." USC.edu. 4

  • TCI Chemicals. "SAFETY DATA SHEET: 3-Amino-5-phenylpyrazole." Tcichemicals.com. 2

Sources

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